alpha-conotoxin PnIA
Description
Properties
IUPAC Name |
2-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,42S,48S,51S,56R)-56-[(2-aminoacetyl)amino]-21,24-bis(2-amino-2-oxoethyl)-6-carbamoyl-51-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-27,30-dimethyl-48-(2-methylpropyl)-8,11,14,20,23,26,29,32,35,41,47,50,53,55-tetradecaoxo-3,4,58,59-tetrathia-7,10,13,19,22,25,28,31,34,40,46,49,52,54-tetradecazapentacyclo[31.20.7.015,19.036,40.042,46]hexacontan-12-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H95N19O22S4/c1-29(2)18-37-63(104)84-17-7-10-46(84)65(106)83-16-6-9-45(83)62(103)81-42-27-110-108-26-41(72-49(89)23-66)59(100)80-43(60(101)78-39(24-85)57(98)76-37)28-109-107-25-40(51(69)92)79-54(95)34(19-32-11-13-33(86)14-12-32)74-56(97)36(22-50(90)91)75-61(102)44-8-5-15-82(44)64(105)38(21-48(68)88)77-55(96)35(20-47(67)87)73-53(94)31(4)70-52(93)30(3)71-58(42)99/h11-14,29-31,34-46,85-86H,5-10,15-28,66H2,1-4H3,(H2,67,87)(H2,68,88)(H2,69,92)(H,70,93)(H,71,99)(H,72,89)(H,73,94)(H,74,97)(H,75,102)(H,76,98)(H,77,96)(H,78,101)(H,79,95)(H,80,100)(H,81,103)(H,90,91)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVGEYBNLLGGBG-MVPSLEAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CN)C(=O)N[C@H](C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H95N19O22S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1622.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705300-84-1 | |
| Record name | n/a | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
structure and sequence of alpha-conotoxin PnIA
Structural Determinants and Synthetic Protocols for -Conotoxin PnIA
Content Type: Technical Guide / Whitepaper
Subject: Molecular Architecture, Chemical Synthesis, and Pharmacological Profile of
Executive Summary
123This guide provides a rigorous analysis of the PnIA scaffold, detailing the thermodynamic drivers of its folding, the specific "switch" residues that dictate receptor selectivity, and a validated protocol for its chemical synthesis and oxidative folding.
Molecular Architecture and Sequence
The biological activity of PnIA is strictly governed by its primary sequence and the resulting secondary structure imposed by its disulfide framework.
Primary Sequence and Cysteine Framework
PnIA belongs to the
-
Sequence (One-Letter): G C C S L P P C A L S N P D Y C - NH2
-
Terminus: C-terminal amidation is required for full biological potency.
-
Loop Sizes: The cysteine spacing creates two loops (m = 4 residues, n = 7 residues), classifying it as a 4/7
-conotoxin .
Disulfide Connectivity: The Structural Lock
The folding of PnIA is defined by two disulfide bridges. The connectivity dictates whether the peptide adopts its bioactive "globular" form or the inactive "ribbon" isomer.[4][5]
-
Native (Globular) Fold: Cys2—Cys8 and Cys3—Cys16.[2] This connectivity forces the peptide into a compact structure featuring a
-helix (residues 2-4) and an -helix (residues 5-12). -
Ribbon Isomer: Cys2—Cys16 and Cys3—Cys8. This isomer is thermodynamically less stable for the wild-type sequence but can become dominant if the hydrophobic core is destabilized by mutations.
Visualization of Connectivity
The following diagram illustrates the topological difference between the native and ribbon forms.
Figure 1: Topological comparison of the bioactive Native Fold (C2-C8, C3-C16) versus the Ribbon Isomer.[4]
Chemical Synthesis and Oxidative Folding Protocol
Synthesis of PnIA requires Fmoc-based Solid Phase Peptide Synthesis (SPPS). The critical challenge is ensuring the correct disulfide bond formation. While random oxidation is possible, regioselective directed folding is the gold standard for research-grade purity to avoid isomer mixtures.
Synthesis Strategy (Regioselective)
To guarantee the Native Fold (C2-C8, C3-C16), we utilize orthogonal protecting groups on the cysteines.
-
Pair 1 (C2, C8): Protect with Trityl (Trt) - acid labile.
-
Pair 2 (C3, C16): Protect with Acetamidomethyl (Acm) - acid stable, iodine labile.
Step-by-Step Protocol
Phase A: Resin Cleavage and First Oxidation (C2-C8)
-
Cleavage: Treat peptidyl-resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. This removes the Trt groups from Cys2 and Cys8 but leaves Acm on Cys3 and Cys16 intact.
-
Precipitation: Precipitate crude peptide in cold diethyl ether; centrifuge and lyophilize.
-
Oxidation 1: Dissolve peptide (0.1 mg/mL) in 0.1M NH4HCO3 (pH 8.0). Stir at room temperature for 24 hours under open air.
-
Monitoring: Verify formation of the first loop by RP-HPLC (shift in retention time) and ESI-MS (mass -2 Da).
Phase B: Second Oxidation (C3-C16)
-
Acidification: Acidify the reaction mixture from Phase A to pH 3 using acetic acid.
-
Iodine Oxidation: Add iodine (I2) in MeOH dropwise until a persistent yellow color is observed. This removes the Acm groups and simultaneously forms the second disulfide bond.
-
Quenching: Quench excess iodine with ascorbic acid (solution turns clear).
-
Purification: Isolate the fully folded peptide via preparative RP-HPLC (C18 column) using a linear gradient of 0-60% Acetonitrile with 0.1% TFA.
Synthesis Workflow Diagram
Figure 2: Orthogonal protection strategy ensuring exclusive formation of the native globular fold.
Structure-Activity Relationship (SAR) & Selectivity
Understanding the SAR of PnIA is essential for designing analogs with altered selectivity profiles.
The "Selectivity Switch": Position 10
The most critical residue in the PnIA sequence for determining receptor subtype selectivity is Position 10 .
-
Wild Type (Ala10): High affinity for
nAChR; lower affinity for . -
Mutation A10L: Replacing Alanine with Leucine (A10L) creates a steric shift that drastically increases affinity for the
nAChR and reduces affinity for . This single mutation effectively switches the toxin's target.
Key Residues for Binding
| Residue | Position | Function |
| Proline | 6, 7 | Induces the helical turn; critical for the globular shape. |
| Alanine | 10 | Determines |
| Aspartate | 14 | Provides negative charge for electrostatic interaction with the receptor's ligand-binding domain (LBD). |
| Tyrosine | 15 | Participates in pi-stacking interactions with aromatic residues in the receptor binding pocket. |
Mechanism of Action Pathway
PnIA acts as a competitive antagonist. It binds to the orthosteric site (where Acetylcholine usually binds) at the interface of the
Figure 3: Pharmacological cascade of PnIA-mediated nAChR inhibition.
References
-
Fainzilber, M., et al. (1994). "A new cysteine framework in conotoxins: structure, biochemical characterization and solution structure of alpha-conotoxin PnIA." Biochemistry.
-
Luo, S., et al. (1999). "Alpha-conotoxin PnIA switches its nAChR subtype selectivity."[1][6] Biochemistry. (Describes the A10L mutation).
-
Hu, S.H., et al. (1996). "Crystal structure of alpha-conotoxin PnIA." Nature Structural Biology.[8] (PDB ID: 1PEN).[9]
-
Hogg, R.C., et al. (2003). "Alpha-conotoxins PnIA and [A10L]PnIA stabilize different states of the alpha7-L247T nicotinic acetylcholine receptor."[10] Journal of Biological Chemistry.
-
Daly, N.L., et al. (2011). "Structural determinants of the alpha-conotoxin PnIA." Journal of Biological Chemistry. (Detailed NMR analysis of folding).
Sources
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- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Ribbon α-Conotoxin KTM Exhibits Potent Inhibition of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Residues Responsible for the Selectivity of α-Conotoxins for Ac-AChBP or nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alpha-conotoxins PnIA and [A10L]PnIA stabilize different states of the alpha7-L247T nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of native alpha-conotoxin PnIA
An In-Depth Technical Guide to the Biological Activity of Native α-Conotoxin PnIA
Foreword
The venom of marine cone snails (Conus genus) represents a masterclass in evolutionary pharmacology, a complex cocktail of neurotoxic peptides refined over millennia for predation and defense.[1] Among these, the α-conotoxins are a prominent family of small, disulfide-rich peptides that act as potent and selective antagonists of nicotinic acetylcholine receptors (nAChRs).[2][3] Their exquisite ability to discriminate between closely related nAChR subtypes has rendered them indispensable tools for neuropharmacology and promising leads for novel therapeutics.[2][4] This guide provides a detailed examination of a key member of this family: α-conotoxin PnIA, a peptide isolated from Conus pennaceus. We will delve into its structure, its precise molecular targeting, the methodologies used to characterize its activity, and its significance as both a research probe and a foundation for drug design.
Molecular Architecture: A Rigid Scaffold for Potent Interruption
α-Conotoxin PnIA is a 16-amino acid peptide with the sequence GCCSLPPCAANNPDYC. Its structure is defined by a characteristic CC-Xm-C-Xn-C cysteine framework, which forms a globular fold through two critical disulfide bridges (Cys2-Cys8 and Cys3-Cys16).[5][6] This is not merely a structural feature; this rigid architecture is the very foundation of its biological activity.
The crystal structure, resolved to 1.1 Å, reveals a compact conformation comprising a β-turn followed by two α-helical turns.[6][7] This conformation is exceptionally stable, a necessity for a toxin that must remain functional in a complex biological milieu. The key insight from this structure is that the disulfide bonds form the molecule's interior, forcing the other amino acid side chains outward.[7] This creates a rigid scaffold that presents a specific constellation of chemical groups for interaction with its receptor target. The surface is characterized by distinct hydrophobic and polar regions and a significant separation between its sole positive and negative charges, features thought to be critical for its specific binding to neuronal nAChRs.[7]
Furthermore, native PnIA often features a C-terminal amidation, a common post-translational modification in conotoxins.[8] This modification is not trivial; it plays a synergistic role in stabilizing the peptide's secondary structure and enhancing its binding affinity and activity at nAChRs.[8]
The Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
To understand the function of PnIA, one must first appreciate its target. Nicotinic acetylcholine receptors are ligand-gated ion channels crucial for fast synaptic transmission throughout the central and peripheral nervous systems.[9][10][11] These receptors are pentameric complexes assembled from a diverse array of subunits (α1–10, β1–4, etc.), giving rise to a multitude of receptor subtypes with distinct pharmacological and physiological profiles.[9][11][12] This diversity has made it challenging to develop drugs that target specific functions without causing widespread side effects.
Neuronal nAChRs, such as the α3β2, α7, and α4β2 subtypes, are implicated in a wide range of physiological processes, including learning, memory, attention, and pain signaling.[13] Consequently, they are attractive therapeutic targets for conditions like chronic pain, nicotine addiction, and neurodegenerative diseases such as Parkinson's and Alzheimer's.[1][9][14] The high subtype-selectivity of α-conotoxins like PnIA provides a powerful means to dissect the specific roles of these receptor subtypes.[13]
Pharmacological Profile: A Story of High Affinity and Selectivity
The primary biological activity of α-conotoxin PnIA is its function as a potent and selective competitive antagonist of the α3β2 neuronal nAChR subtype.[5][2] It acts by binding to the acetylcholine binding site on the receptor, physically preventing the endogenous ligand from activating the channel.[5]
The selectivity of PnIA is its most defining characteristic. While it potently blocks α3β2 receptors, it has a significantly lower affinity for other nAChR subtypes, such as the α7 receptor. This differential activity is best illustrated by quantitative measurements of its inhibitory concentration (IC50).
| nAChR Subtype | IC50 of α-Conotoxin PnIA |
| α3β2 | 9.56 nM |
| α7 | 252 nM |
| Data sourced from Tocris Bioscience. |
The Structural Basis of Selectivity
The remarkable selectivity of PnIA becomes even clearer when compared to its close relative, α-conotoxin PnIB, also from Conus pennaceus.[6] PnIA and PnIB differ by only two amino acids at positions 10 and 11, yet this minor change dramatically shifts their pharmacological preference.
-
PnIA: ...Pro-Pro-Cys-Ala -Asn -Asn... (Prefers α3β2 )
-
PnIB: ...Pro-Pro-Cys-Leu -Ser -Asn... (Prefers α7 )
Structure-activity relationship (SAR) studies have pinpointed the residue at position 10 as the primary determinant of this selectivity. Replacing Alanine-10 in PnIA with a Leucine (the [A10L]PnIA analog) causes a profound shift in its activity, making it a potent inhibitor of the α7 nAChR subtype.[2][15][16][17] This demonstrates that the larger, more hydrophobic leucine side chain at this position is a key interaction point for binding to the α7 receptor, whereas the smaller alanine is favored by the α3β2 binding pocket.[16][17]
This interaction is a two-way street. Mutational studies on the receptor itself have identified three specific residues within the C-loop of the α3 subunit (Proline-182, Isoleucine-188, and Glutamine-198) that are critical for conferring the high sensitivity to PnIA.[5][2]
Experimental Protocol: Competitive Radioligand Binding Assay
This biochemical assay directly measures the ability of PnIA to displace a known radioactive ligand from the receptor. It is a powerful method for determining binding affinity (Ki) and validating that the toxin interacts at a specific site. The protocol is self-validating through the inclusion of controls for total and non-specific binding.
Step-by-Step Methodology:
-
Membrane Preparation: A cell line stably expressing the target nAChR subtype (e.g., GH4C1 cells transfected with α7 nAChR) is cultured and harvested. [18]The cells are homogenized and centrifuged to isolate the cell membrane fraction, which is rich in the target receptors.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Three types of samples are prepared in a binding buffer (e.g., Tris-HCl with BSA):
-
Total Binding: Membrane preparation + radioligand (e.g., [¹²⁵I]-α-bungarotoxin).
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of a known, non-radioactive competitor (e.g., unlabeled α-cobratoxin) to saturate all specific binding sites. [18] * Competition: Membrane preparation + radioligand + varying concentrations of the test compound (α-conotoxin PnIA).
-
-
Incubation: The plate is incubated for a set period (e.g., 2 hours at room temperature) to allow the binding to reach equilibrium. [18]4. Separation: The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. This crucial step separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).
-
Quantification: The radioactivity retained on the filter mat is measured using a scintillation counter or gamma counter.
-
Data Analysis:
-
Specific Binding is calculated: Total Binding - Non-specific Binding.
-
The data from the competition samples are plotted as the percentage of specific binding versus the concentration of PnIA.
-
This competition curve is then analyzed using non-linear regression to determine the IC50 value, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Significance and Future Directions
The biological activity of α-conotoxin PnIA is more than a toxicological curiosity; it represents a blueprint for rational drug design. Its high affinity and selectivity for the α3β2 nAChR make it an invaluable pharmacological probe to elucidate the physiological and pathological roles of this specific receptor subtype in the nervous system. [2]By using PnIA, researchers can functionally isolate α3β2-mediated pathways from the myriad of other nAChR activities.
While native peptides like PnIA face challenges for therapeutic use, such as poor oral bioavailability and metabolic instability, they serve as ideal scaffolds for medicinal chemistry. [2][19]Understanding the precise interactions between PnIA and the α3β2 receptor allows for the design of smaller, more stable peptidomimetics or modified analogs with improved drug-like properties. [20]The journey from a snail's venom to a potential therapeutic for pain or neurodegenerative disease is long, but it begins with the detailed molecular and functional understanding of toxins like PnIA.
References
-
Akondi, K., et al. (2014). Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview. Marine Drugs, 12(4), 2170-2200. [Link]
-
Celie, P. H., et al. (2005). Structural determinants of selective α-conotoxin binding to a nicotinic acetylcholine receptor homolog AChBP. Proceedings of the National Academy of Sciences, 102(43), 15423-15428. [Link]
-
Azam, L., & McIntosh, J. M. (2009). Alpha-conotoxins as pharmacological probes of nicotinic acetylcholine receptors. Acta Pharmacologica Sinica, 30(6), 771-783. [Link]
-
In sero, J. A., et al. (2017). Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails. Marine Drugs, 15(12), 387. [Link]
-
Hu, S. H., et al. (1997). 1PEN: ALPHA-CONOTOXIN PNI1. RCSB PDB. [Link]
-
Hogg, R. C., et al. (1999). Single amino acid substitutions in alpha-conotoxin PnIA shift selectivity for subtypes of the mammalian neuronal nicotinic acetylcholine receptor. The Journal of Neuroscience, 19(17), 7375-7383. [Link]
-
Kasheverov, I. E., et al. (2016). Analysis of a-Conotoxin PnIA Analog Interaction with the a7-nAChR via Two-Electrode Voltage Clamp Electrophysiology. Bio-protocol, 6(23). [Link]
-
Jia, X., et al. (2014). The chemical synthesis of α-conotoxins and structurally modified analogs with enhanced biological stability. Methods in Molecular Biology, 1088, 149-163. [Link]
-
Kudryavtsev, D. S., et al. (2016). High-Affinity α-Conotoxin PnIA Analogs Designed on the Basis of the Protein Surface Topography Method. Scientific Reports, 6, 36848. [Link]
-
Broxton, N. M., et al. (2000). Leu(10) of alpha-conotoxin PnIB confers potency for neuronal nicotinic responses in bovine chromaffin cells. European Journal of Pharmacology, 390(3), 229-236. [Link]
-
Hu, S. H., et al. (1997). Crystal Structure at 1.1 Å Resolution of α-Conotoxin PnIB: Comparison with α-Conotoxins PnIA and GI. Biochemistry, 36(38), 11335-11343. [Link]
-
Carstens, B. B., et al. (2021). Discovery, synthesis and development of structure-activity relationships of Conotoxins. RSC Chemical Biology, 2(4), 1035-1052. [Link]
-
Wu, J., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 589623. [Link]
-
Wu, J., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11. [Link]
-
Ho, P. D., et al. (2020). Unique Pharmacological Properties of α-Conotoxin OmIA at α7 nAChRs. Frontiers in Pharmacology, 11, 580199. [Link]
-
Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Wikipedia. [Link]
-
Bascos, N. A. D., & D'Amour, J. A. A. (2020). Simulated Docking of alpha-Conotoxin Interactions with Nicotinic Acetylcholine Receptors. Philippine Journal of Science, 149(3), 513-524. [Link]
-
Wikipedia. (n.d.). Conotoxin. Wikipedia. [Link]
-
Marks, M. J., et al. (2010). Naturally-expressed nicotinic acetylcholine receptor subtypes. Biochemical Pharmacology, 79(6), 803-813. [Link]
-
Wu, Y., et al. (2022). Posttranslational modifications of α-conotoxins: sulfotyrosine and C-terminal amidation stabilise structures and increase acetylcholine receptor binding. RSC Chemical Biology, 3(6), 726-735. [Link]
-
Jia, X., et al. (2014). The Chemical Synthesis of α-Conotoxins and Structurally Modified Analogs with Enhanced Biological Stability. Springer Nature Experiments. [Link]
-
Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 40(26), 4169-4194. [Link]
-
Malmberg, A. B., & Gilbert, H. (2003). Conotoxins: Therapeutic Potential and Application. Current Topics in Medicinal Chemistry, 3(14), 1571-1582. [Link]
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isolation of alpha-conotoxin PnIA from Conus pennaceus venom
Technical Guide: Isolation, Characterization, and Synthesis of -Conotoxin PnIA
Subject:
Executive Summary
This guide details the technical workflow for the isolation and structural validation of
For drug development professionals, PnIA represents a critical structural scaffold. Its stability and "globular" disulfide framework allow for single-residue modifications (e.g., A10L) that can drastically shift selectivity between
Biological Source & Venom Acquisition
Species: Conus pennaceus (The Feathered Cone).[2] Ecology: Molluscivorous (preys on other snails). Safety Protocol: While C. pennaceus stings are not typically fatal to humans (unlike C. geographus), all Conus venom contains potent neurotoxins. Handling requires Kevlar-lined gloves and long forceps.
Venom Extraction Protocol
Two methods exist: "Milking" and Duct Dissection. For high-purity isolation of specific peptides like PnIA from smaller species, Duct Dissection is the standard for maximizing yield and minimizing contamination from mucus.
-
Specimen Preparation: Live specimens are cold-anesthetized on ice for 30 minutes.
-
Dissection: The shell is cracked via a vice or hammer (carefully) to expose the soft body. The venom duct (distal to the venom bulb) is excised.
-
Extraction:
-
The duct is cut into small segments (
mm). -
Lysis Buffer: 0.1% Trifluoroacetic acid (TFA) in ddH
O. The acidity inhibits endogenous proteases and solubilizes cationic peptides. -
Homogenization: Mechanical disruption followed by centrifugation (12,000
g, 15 min, 4°C). -
Supernatant: The crude venom extract (CVE) is lyophilized and stored at -80°C.
-
Chromatographic Isolation Strategy
The isolation of PnIA relies on a two-dimensional chromatographic approach: Size Exclusion (SEC) to remove high-molecular-weight proteins, followed by Reversed-Phase HPLC (RP-HPLC) for peptide resolution.
Step 1: Size Exclusion Chromatography (SEC)
-
Column: Sephadex G-50 or G-25 (Superfine).
-
Mobile Phase: 1% Acetic Acid (vol/vol).
-
Rationale: Conus venom contains proteases and large cytolytic proteins. SEC separates the "peptide rich" fraction (1–3 kDa) from these larger contaminants, preventing degradation of PnIA.
Step 2: RP-HPLC Purification
-
Column: C18 Semi-preparative (e.g., Vydac C18, 5
m, 300 Å pore size). -
System: Binary Gradient.
-
Solvent A: 0.1% TFA in Water.
-
Solvent B: 0.1% TFA in 90% Acetonitrile (ACN).
-
-
Gradient: Linear gradient of 0% to 60% Solvent B over 60 minutes (1% B/min).
-
Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (Tyrosine/Tryptophan).
-
Target Fraction: PnIA typically elutes between 25–35% ACN . It is often co-isolated with its congener, PnIB.
Visualization: Isolation Workflow
Caption: Workflow for the isolation of PnIA from raw venom, prioritizing protease removal via SEC.
Structural Characterization
Once a candidate peak is isolated, structural identity must be confirmed. PnIA is a 16-residue peptide with two disulfide bonds.[2][3]
Mass Spectrometry (MS)
-
Method: MALDI-TOF or ESI-MS.
-
Observed Mass (
): ~1638.7 Da (Monoisotopic). -
Cysteine Mapping:
-
Measure Native Mass.
-
Reduce with TCEP (Tris(2-carboxyethyl)phosphine) or DTT.
-
Alkylate with Iodoacetamide (+57 Da per Cys).
-
Result: Mass shift of +232 Da (4
58 Da - 4 H) confirms 4 Cysteine residues .
-
Sequence Determination
-
Primary Sequence: G - C - C - S - L - P - P - C - A - A - N - N - P - D - Y - C - NH2
-
Note on Congeners: PnIA differs from PnIB at positions 10 and 11.[4]
-
PnIA: Ala10, Asn11.
-
PnIB: Leu10, Ser11.
-
Critical Check: Ensure MS/MS fragmentation covers the A10-N11 region to distinguish PnIA from PnIB.
-
Data Summary Table
| Property | Value | Notes |
| Peptide Name | ||
| Sequence | GCCSLPPCAANNPDYC-NH | C-terminal amidation is required for full potency. |
| Molecular Weight | 1637.7 Da (Avg) | |
| Disulfide Framework | Cys1–Cys3, Cys2–Cys4 | "Globular" fold (Native). |
| Target | nAChR | Neuronal subtype selective.[5][6] |
| Source | Conus pennaceus |
Synthetic Validation (The Self-Validating System)
Isolation is never complete without synthetic confirmation. The synthetic peptide must co-elute with the natural product.
Solid Phase Peptide Synthesis (SPPS)
-
Chemistry: Fmoc/tBu strategy.
-
Resin: Rink Amide resin (to generate C-terminal amide).
-
Coupling: HBTU/DIEA.
Oxidative Folding (Critical Step)
-
Ribbon (Non-native): Cys1–Cys4, Cys2–Cys3 connectivity.
PnIA naturally favors the Globular fold due to its loop sizes.
Protocol for Directed Folding:
-
Buffer: 0.1 M NH
HCO (pH 8.0–8.2). -
Redox Pair: Glutathione (GSH/GSSG) 100:10 ratio or simple air oxidation.
-
Time: 12–24 hours at 4°C or Room Temp.
-
Validation: The folded synthetic peptide is mixed 1:1 with the native venom fraction. A single symmetrical peak on RP-HPLC confirms identity.
Visualization: Folding Pathway
Caption: Oxidative folding pathway. PnIA thermodynamically favors the bioactive 'Globular' conformation.
Pharmacological Profiling[3][10]
Mechanism: PnIA acts as a competitive antagonist at the acetylcholine binding site of the nAChR.
Assay: Two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing human nAChR subtypes.
-
: High affinity (IC
~10–70 nM). PnIA blocks the ACh-evoked current.[6][9][10] -
: Lower affinity (IC
~200–300 nM). - (Muscle): Very low affinity (Not active).
Significance: The selectivity for
References
-
Fainzilber, M., et al. (1994). New mollusc-specific alpha-conotoxins block Aplysia neuronal acetylcholine receptors.[6][9][10] Biochemistry. Link
-
Luo, S., et al. (1999). Single-residue alteration in alpha-conotoxin PnIA switches its nAChR subtype selectivity. Biochemistry. Link
-
Hu, S.H., et al. (1996). The 1.1 A crystal structure of the neuronal acetylcholine receptor antagonist, alpha-conotoxin PnIA from Conus pennaceus.[2][3] Biochemistry. Link
-
UniProt Consortium. Alpha-conotoxin PnIA - Conus pennaceus.[1] UniProtKB. Link
-
Hogg, R.C., et al. (2003). Nicotinic Acetylcholine Receptors as Drug Targets. Current Drug Targets. Link
Sources
- 1. uniprot.org [uniprot.org]
- 2. rcsb.org [rcsb.org]
- 3. The 1.1 A crystal structure of the neuronal acetylcholine receptor antagonist, alpha-conotoxin PnIA from Conus pennaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimal Cleavage and Oxidative Folding of α-Conotoxin TxIB as a Therapeutic Candidate Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New mollusc-specific alpha-conotoxins block Aplysia neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.huji.ac.il [cris.huji.ac.il]
three-dimensional structure of alpha-conotoxin PnIA
Structural Determinants of -Conotoxin PnIA: From Folding to Pharmacology[1][2]
Document Type: Technical Guide
Subject:
Executive Summary
123This guide provides a rigorous analysis of the PnIA three-dimensional architecture, detailing the oxidative folding protocols required to achieve the bioactive "globular" isomer and mapping the structural determinants that govern its receptor selectivity.
Structural Architecture
The bioactivity of PnIA is strictly dictated by its disulfide connectivity and secondary structure. Unlike flexible linear peptides, PnIA adopts a rigid, compact framework.
Primary and Secondary Structure
Sequence (Wild Type): Gly-Cys-Cys-Ser-Leu-Pro-Pro-Cys-Ala-Leu-Ser-Asn-Pro-Asp-Tyr-Cys-NH2
-
Disulfide Framework: The peptide belongs to the 4/7 subfamily of
-conotoxins (4 residues in Loop 1; 7 residues in Loop 2). -
Helical Motif: The defining feature of the PnIA 3D structure (PDB: 1PEN) is a 3
-helix or -helical turn spanning residues Pro6 to Leu10. This helix acts as a brace, orienting the side chains of the "pharmacophore" (residues 10–12) outward for receptor engagement.
The Folding Problem: Globular vs. Ribbon
Synthesizing PnIA yields three possible disulfide isomers. Only the Globular isomer is bioactive.
| Isomer | Connectivity | Characteristics | Bioactivity |
| Globular (Native) | Cys2–Cys8, Cys3–Cys16 | Compact hydrophobic core; helical turn preserved. | Potent |
| Ribbon | Cys2–Cys16, Cys3–Cys8 | Flexible; lacks defined core. | Inactive |
| Beads | Cys2–Cys3, Cys8–Cys16 | Vicinal disulfides; energetically unfavorable. | Inactive |
Critical Insight: The "Ribbon" isomer is often a kinetic trap during folding. Thermodynamic equilibration (using redox shuffling) is required to funnel the population into the Globular form.
Protocol: Synthesis and Directed Oxidative Folding
This protocol is designed to maximize the yield of the native Globular isomer. It utilizes a thermodynamic trapping method rather than orthogonal protection, which is often unnecessary for PnIA if conditions are optimized.
Workflow Visualization
Figure 1: Optimized workflow for the synthesis and oxidative folding of
Step-by-Step Methodology
-
Solid Phase Peptide Synthesis (SPPS):
-
Assemble the sequence GCCSLPPCALSNPDYC on Rink Amide resin (for C-terminal amidation, which is crucial for stability).
-
Causality: Use Fmoc-Pro-OH at positions 6, 7, and 13 to prevent aggregation during assembly.
-
-
Cleavage:
-
Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is recommended to prevent methionine oxidation (though PnIA lacks Met, scavengers protect Trp/Tyr and Cys).
-
-
Oxidative Folding (The Critical Step):
-
Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Additives: 1 mM EDTA (chelates metals that catalyze random oxidation) and 10–20% DMSO (aids solubility of the hydrophobic core).
-
Redox Pair: Reduced Glutathione (GSH) and Oxidized Glutathione (GSSG) in a 2:1 ratio (e.g., 1 mM : 0.5 mM).
-
Mechanism: The presence of GSH allows the breakage of incorrect disulfides (Ribbon), while GSSG promotes formation. This "shuffling" allows the peptide to find its global thermodynamic minimum—the Globular fold.
-
-
Validation:
-
HPLC: The Globular isomer typically elutes earlier than the Ribbon isomer on C18 columns due to the burying of hydrophobic residues (Leu, Pro) inside the core, making the surface more polar relative to the unfolded state.
-
Mass Spec: Confirm mass (1638.9 Da for wild type).
-
Pharmacophore and Binding Determinants
The 3D structure of PnIA functions as a "key" for the orthosteric binding site of nAChRs. The interaction is driven by the hydrophobic patch presented by the
The A10L Mutation Switch
Wild-type PnIA targets
-
Wild Type (Ala10): Moderate affinity for
7; High affinity for 3 2. -
Mutant (Leu10): Significantly increased affinity and slower dissociation rate for
7 nAChR .[4] -
Structural Basis: The larger hydrophobic side chain of Leucine at position 10 fills a deep hydrophobic pocket at the
7 subunit interface (specifically interacting with Trp residues in the receptor's binding site).
Interaction Map (PnIA vs. nAChR)
The following diagram illustrates the molecular interactions based on crystal structures of PnIA variants bound to Acetylcholine Binding Protein (AChBP), a structural surrogate for nAChRs.
Figure 2: Interaction map of [A10L]PnIA residues with the nAChR binding pocket. Leu10 is the critical determinant for
Quantitative Binding Data
| Ligand | Target Receptor | IC50 (nM) | Structural Determinant |
| PnIA (WT) | ~10–30 | Ala10 fits | |
| PnIA (WT) | ~349 | Lower affinity due to suboptimal filling of hydrophobic pocket. | |
| [A10L]PnIA | ~168 | Leu10 optimizes hydrophobic burial; slow dissociation. | |
| [A10L]PnIA | Reduced | Steric clash or loss of specific contacts. |
References
-
Hu, S. H., et al. (1996). Crystal structure of the alpha-conotoxin PnIA: comparison with alpha-conotoxins PnIB and GI. Biochemistry.
- Hogg, R. C., et al. (2003). The structure and function of alpha-conotoxins: Modulators of nicotinic acetylcholine receptors. Reviews in the Neurosciences.
-
Luo, S., et al. (2014).
-Conotoxin PnIA Influence Subtype Selectivity between 7 and 3 2 Neuronal Nicotinic Acetylcholine Receptors. Journal of Biological Chemistry. -
Celie, P. H., et al. (2005). Crystal structure of nicotinic acetylcholine receptor homolog AChBP in complex with an alpha-conotoxin PnIA variant. Nature Structural & Molecular Biology.
-
Daly, N. L., et al. (2011). Structural insights into the folding of
-conotoxins. Antioxidants & Redox Signaling.
Methodological & Application
using alpha-conotoxin PnIA in electrophysiology studies
Advanced Application Note: -Conotoxin PnIA in Electrophysiology
Executive Summary
11Crucial Distinction for Researchers:
-
Wild-Type PnIA: Primarily targets
nAChRs (IC ~9–10 nM).[1] It displays significantly lower potency at nAChRs. -
[A10L]PnIA Variant: A single point mutation (Alanine to Leucine at position 10) switches selectivity, creating a potent
nAChR antagonist (IC ~168 nM).[2]
This guide provides high-fidelity protocols for using PnIA and its variants in electrophysiology, addressing common failure points such as peptide adsorption ("stickiness") and incomplete washout.[1]
Pharmacological Profile & Selectivity
Understanding the structure-activity relationship is vital for experimental design.[1] The "selectivity switch" at position 10 allows researchers to probe different neural circuits using the same structural scaffold.[1]
Table 1: Comparative Potency of PnIA Variants
| Peptide | Primary Target | IC | Secondary Targets | Mechanism |
| 9–10 nM | Competitive Antagonist | |||
| [A10L]PnIA | ~168 nM | Competitive Antagonist | ||
| PnIB | Potent | Competitive Antagonist |
Note: Potency values can vary based on expression system (Oocytes vs. Mammalian cells) and specific buffer conditions.[1]
Material Preparation & Handling
Critical Failure Point:
Reconstitution Protocol
-
Stock Solution (100
M - 1 mM):-
Dissolve lyophilized peptide in sterile distilled water or 10 mM acetic acid .
-
Why: Acidic conditions improve stability during long-term storage.[1]
-
Aliquot: Store in small volumes (e.g., 10–20
L) to avoid freeze-thaw cycles. -
Storage: -20°C or -80°C.
-
-
Working Solution (Perfusion):
-
Dilute stock into the recording buffer (e.g., ND96).[1]
-
Mandatory Additive: Add 0.1% Bovine Serum Albumin (BSA) to the working solution.[1][5]
-
Causality: BSA occupies non-specific binding sites on tubing and the recording chamber, ensuring the calculated concentration of PnIA actually reaches the cell.
-
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is the gold-standard assay for characterizing PnIA activity due to the robust expression of nAChRs in oocytes.[1]
Experimental Setup
-
Recording Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1 mM CaCl
, 1 mM MgCl , 5 mM HEPES, pH 7.4.[1] -
Perfusion Rate: 2 mL/min (ensure chamber volume turnover < 5 seconds).
Experimental Workflow
The following diagram illustrates the logic flow for a standard inhibition assay.
Caption: Logic flow for TEVC inhibition assay. Note the static bath incubation step to conserve toxin.
Step-by-Step Methodology
-
Baseline Establishment:
-
Apply Acetylcholine (ACh) pulses (e.g., 100
M for , lower for ) for 2 seconds . -
Wait 4–5 minutes between pulses to allow full receptor recovery from desensitization.
-
Repeat until peak current amplitude deviates by <10%.
-
-
Toxin Application (Static Bath Method):
-
Co-application:
-
Washout:
Data Analysis & Interpretation
Normalization
Normalize all toxin-response currents (
IC Calculation
Fit the dose-response data to the Hill equation (four-parameter logistic equation):
- : Log of concentration.
- : Normalized response.
-
Hill Slope: For PnIA, this is typically close to 1, indicating a 1:1 binding stoichiometry, though cooperativity can vary by subtype.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Potency (High IC | Peptide adsorption to tubing.[1] | Add 0.1% BSA to all perfusion solutions.[1] Use glass or silanized plastic where possible. |
| Incomplete Washout | Slow dissociation rate (common in [A10L]PnIA).[1][7] | Increase washout time to >10 mins. Use a "scavenger" pulse of high-concentration agonist to destabilize bound toxin (use with caution). |
| Current Run-down | Receptor desensitization or oocyte health.[1] | Increase inter-pulse interval (from 2 min to 5 min). Ensure Ca |
| Variable Data | Inconsistent incubation times. | Automate the perfusion system. Ensure the "Static Bath" time is strictly timed. |
References
-
Luo, S., et al. (1999). "Single-residue alteration in alpha-conotoxin PnIA switches its nAChR subtype selectivity."[1] Biochemistry, 38(44), 14542–14548.
-
Hogg, R. C., et al. (1999). "Single amino acid substitutions in alpha-conotoxin PnIA shift selectivity for subtypes of the mammalian neuronal nicotinic acetylcholine receptor."[1][8] Journal of Biological Chemistry, 274(51), 36559–36564.
-
Hogg, R. C., et al. (2003). "Alpha-conotoxins PnIA and [A10L]PnIA stabilize different states of the alpha7-L247T nicotinic acetylcholine receptor."[1] Journal of Biological Chemistry, 278(29), 26908–26914.
-
Broxton, N., et al. (1999). "Leu10 of alpha-conotoxin PnIB confers potency for neuronal nicotinic responses in bovine chromaffin cells."[1][9] European Journal of Pharmacology, 390(3), 229-236.
-
Dutertre, S., & Lewis, R. J. (2010). "Use of venom peptides to probe ion channel structure and function."[1] Journal of Biological Chemistry, 285(18), 13315–13320.
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. Alpha-conotoxins PnIA and [A10L]PnIA stabilize different states of the alpha7-L247T nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of an α 4/7-Conotoxin LvIF from Conus lividus That Selectively Blocks α3β2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design of Potent α-Conotoxin PeIA Analogues with Non-Natural Amino Acids for the Inhibition of Human α9α10 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural and Pharmacological Characterizations of CIC, a Novel α-Conotoxin with an Extended N-Terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 7. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
- 8. Alpha-conotoxins as pharmacological probes of nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leu(10) of alpha-conotoxin PnIB confers potency for neuronal nicotinic responses in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
alpha-conotoxin PnIA application in nAChR subtype characterization
Application Note: Subtype-Selective Characterization of nAChRs using
Executive Summary & Biological Context
Nicotinic acetylcholine receptors (nAChRs) are pentameric ligand-gated ion channels critical for synaptic transmission. Distinguishing between subtypes—specifically the homomeric
Mechanism of Action & Selectivity Profile
-Conotoxins act as competitive antagonists, binding to the orthosteric acetylcholine (ACh) binding site located at the interface of receptor subunits.The "Selectivity Switch": Position 10
The utility of PnIA lies in the structural determinant at position 10.[2]
-
Native PnIA: Contains an Alanine at position 10.[2] It preferentially blocks
3 2 nAChRs. -
[A10L]PnIA: Substitution of Alanine with Leucine at position 10 creates a hydrophobic interaction that significantly enhances affinity for
7 nAChRs while reducing 3 2 affinity.
Table 1: Comparative Selectivity Profile
| Ligand | Primary Target | Secondary Target | IC50 (Approx.)[1][3][4] | Mechanism |
| ~9 nM ( | Competitive Antagonist | |||
| ~160 nM ( | Competitive Antagonist | |||
| Mecamylamine | Non-selective | All nAChRs | Pore blocker (Control) |
Experimental Workflow 1: Peptide Preparation
Conotoxins are cysteine-rich peptides requiring precise disulfide connectivity ("globular" form: Cys1-Cys3, Cys2-Cys4) for biological activity.[5] Incorrect folding (e.g., "ribbon" or "bead" isomers) renders the peptide inactive.
Reconstitution Protocol:
-
Lyophilized Peptide: Store at -20°C.
-
Solvent: Dissolve in 0.1% BSA (Bovine Serum Albumin) in water or saline.
-
Rationale: Peptides adhere to plastic. BSA acts as a carrier protein to prevent loss of the low-concentration toxin to the tube walls.
-
-
Stock Concentration: Prepare a 100
M master stock. Aliquot and freeze (-20°C). Avoid repeated freeze-thaw cycles.
Experimental Workflow 2: Two-Electrode Voltage Clamp (TEVC)
The TEVC method in Xenopus oocytes is the gold standard for quantitative characterization of nAChR modulators.
A. Oocyte Preparation & Expression
-
Vector: Linearized plasmid (e.g., pGEMHE) containing human
3, 2, or 7 genes. -
RNA Injection: Inject 1–5 ng of cRNA per oocyte.
-
Ratio: For
3 2, inject a 1:1 molar ratio of 3: 2 subunits. -
Incubation: 2–5 days at 17°C in ND96 buffer supplemented with antibiotics (Gentamicin).
B. Electrophysiology Setup
-
Perfusion: Gravity-fed continuous perfusion (2 mL/min).
-
Holding Potential: -60 mV to -70 mV.
-
Electrodes: Borosilicate glass (resistance 0.5–2.0 M
) filled with 3M KCl.
C. The Recording Protocol (Step-by-Step)
-
Baseline: Establish a stable baseline current in ND96 buffer.
-
Control Response (ACh): Apply Acetylcholine (100
M for 7; 10 M for 3 2) for 2–5 seconds.-
Note:
7 desensitizes extremely fast. Short pulses are critical.
-
-
Washout: Wash with ND96 for 3–5 minutes until current returns to baseline. Repeat ACh application until response amplitude is stable (<10% variation).
-
Toxin Incubation (Critical Step): Stop flow. Incubate oocyte with PnIA variant for 5 minutes .
-
Causality: Conotoxins have slow association rates (
) compared to small molecules. Co-application without pre-incubation will underestimate potency.
-
-
Test Response: Apply ACh in the presence of the toxin.
-
Washout & Recovery: Wash with ND96 for 5–10 minutes to assess reversibility.
Visualization of Workflows
Diagram 1: Ligand Selection Logic
A decision tree to assist researchers in selecting the correct PnIA variant based on the target receptor.
Caption: Decision matrix for selecting PnIA variants based on nAChR subtype targets.
Diagram 2: TEVC Experimental Protocol
Visualizing the timing and perfusion logic for the electrophysiology assay.
Caption: Step-by-step TEVC perfusion protocol emphasizing the critical pre-incubation step.
Data Analysis & Quality Control
Calculating Inhibition
Data should be normalized to the control ACh response (taken as 100%).
Dose-Response Curve Fitting
Fit data to the Hill equation to derive IC50:
-
Hill Slope (nH): For PnIA on
3 2, nH is typically ~1.0, indicating a 1:1 binding stoichiometry at the orthosteric site.
Self-Validating Controls (Troubleshooting)
-
Positive Control: Use
-Bungarotoxin (50 nM) on 7 oocytes. If this fails to block, the receptor expression is faulty, not the PnIA. -
Negative Control: Test PnIA on
4 2 nAChRs. PnIA has very low affinity for this subtype (>1 M). Significant block here indicates contamination or non-specific peptide aggregation. -
Desensitization Check: If the control ACh peaks decrease sequentially without toxin, the interval between pulses is too short. Increase washout time to 5 minutes.
References
-
Fainzilber, M., et al. (1994). A new genus of conotoxin peptides: the alpha-conotoxins.[6] Biochemistry.
-
Luo, S., et al. (1999).[1] Single-residue alteration in alpha-conotoxin PnIA switches its nAChR subtype selectivity.[2][4][7][8] Biochemistry.
-
Hogg, R.C., et al. (1999). Single amino acid substitutions in alpha-conotoxin PnIA shift selectivity for subtypes of the mammalian neuronal nicotinic acetylcholine receptor.[2][7] Journal of Biological Chemistry.
-
Hogg, R.C., et al. (2003).[1][4] Alpha-conotoxins PnIA and [A10L]PnIA stabilize different states of the alpha7-L247T nicotinic acetylcholine receptor.[2] Journal of Biological Chemistry.
-
Dutertre, S., & Lewis, R.J. (2010). Use of venom peptides to probe ion channel structure and function.[5][6] Journal of Biological Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Alpha-conotoxins PnIA and [A10L]PnIA stabilize different states of the alpha7-L247T nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Determination of alpha-conotoxin binding modes on neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-conotoxins as pharmacological probes of nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of α-Conotoxin PnIA
Introduction: The Challenge and Promise of α-Conotoxin PnIA
α-Conotoxin PnIA, a 16-amino acid peptide isolated from the venom of the marine cone snail Conus pennaceus, is a potent and selective antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). Its unique structure, characterized by two disulfide bridges in a Cys(I-III, II-IV) globular connectivity, underpins its high affinity and specificity, making it a valuable tool in neuroscience research and a promising lead for the development of novel therapeutics for neurological disorders.
This guide provides a comprehensive, field-proven protocol for the chemical synthesis of α-conotoxin PnIA using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of the synthesis, from resin selection and chain assembly to the pivotal step of oxidative folding, offering not just a series of steps, but the scientific rationale behind each choice to empower researchers to troubleshoot and adapt the protocol for their specific needs.
α-Conotoxin PnIA: Key Physicochemical Properties
| Property | Value | Source |
| Amino Acid Sequence | Gly-Cys-Cys-Ser-Leu-Pro-Pro-Cys-Ala-Ala-Asn-Asn-Pro-Asp-Tyr-Cys-NH2 | Alfa Chemistry[1] |
| Molecular Formula | C65H95N19O22S4 | Alfa Chemistry[1] |
| Molecular Weight | 1622.80 Da | Alfa Chemistry[1] |
| Disulfide Connectivity | Cys2-Cys8, Cys3-Cys16 | Alfa Chemistry[1] |
| Structure | A compact architecture incorporating a beta turn followed by two alpha-helical turns, stabilized by two disulfide bridges.[2][3] | RCSB PDB, Hu et al., 1996[2][3] |
The Synthetic Strategy: A Logic-Driven Approach
The synthesis of a cysteine-rich peptide like α-conotoxin PnIA presents unique challenges, primarily the correct formation of the two disulfide bonds to yield the biologically active globular isomer. Our strategy is built on a foundation of Fmoc/tBu chemistry, which offers a robust and widely applicable framework for peptide assembly.[4] The key to success lies in the meticulous control over each step, from ensuring complete coupling reactions to the strategic choice of cysteine-protecting groups for directed disulfide bond formation.
Figure 1: Overall workflow for the solid-phase synthesis of α-conotoxin PnIA.
Part 1: Linear Peptide Assembly - The Foundation of Success
The quality of the linear peptide directly dictates the success of the subsequent folding and purification steps. The following protocol is optimized for the synthesis of the 16-residue linear precursor of α-conotoxin PnIA.
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g) | Sigma-Aldrich | Synthesis Grade |
| Fmoc-amino acids (including Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH) | ChemPep | Synthesis Grade |
| HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Sigma-Aldrich | Synthesis Grade |
| HOBt (Hydroxybenzotriazole) | Sigma-Aldrich | Synthesis Grade |
| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | Synthesis Grade |
| Piperidine | Sigma-Aldrich | Synthesis Grade |
| DMF (N,N-Dimethylformamide) | ChemPep | Amine-free, Peptide Synthesis Grade |
| DCM (Dichloromethane) | Sigma-Aldrich | Anhydrous |
| Acetic Anhydride | Sigma-Aldrich | Reagent Grade |
| Pyridine | Sigma-Aldrich | Anhydrous |
Protocol 1: Automated Solid-Phase Peptide Synthesis
This protocol is designed for an automated peptide synthesizer. Manual synthesis can also be performed following the same chemical principles.
-
Resin Preparation:
-
Place Rink Amide MBHA resin (0.1 mmol scale) in the reaction vessel.
-
Swell the resin in DMF for 30 minutes. The choice of Rink Amide resin is crucial as it directly yields a C-terminally amidated peptide upon cleavage, a common post-translational modification in conotoxins.[5]
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes. The use of piperidine, a secondary amine, effectively removes the Fmoc protecting group via a β-elimination mechanism.[6]
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: 4 equivalents of Fmoc-amino acid, 3.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Pre-activation for 2 minutes is recommended. The combination of HBTU and DIPEA is a highly efficient coupling method, although for cysteine residues, using DIPCDI/HOBt can minimize the risk of racemization.
-
Add the activated amino acid solution to the resin and couple for 45-60 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
-
Monitoring the Synthesis:
-
Perform a Kaiser (ninhydrin) test after each coupling step to ensure the reaction has gone to completion.[1] A blue color indicates the presence of free primary amines, signifying an incomplete reaction that requires a second coupling. Proline residues will give a brown/red color.
-
-
Capping (Optional but Recommended):
-
If the Kaiser test is positive after a second coupling, cap any unreacted amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride/pyridine/DMF (5:5:90 v/v/v) for 30 minutes.
-
-
Chain Elongation:
-
Final Fmoc Deprotection:
-
After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.
-
Part 2: Cleavage, Deprotection, and the First Disulfide Bridge
This phase marks the transition from the solid support to the solution phase, where the peptide is liberated and prepared for folding.
Protocol 2: Cleavage and Simultaneous Deprotection of Trt Groups
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail: 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS. Caution: TFA is highly corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment. The scavengers (water, EDT, and TIS) are critical to quench the reactive carbocations generated during the cleavage of side-chain protecting groups, particularly the trityl groups from the cysteine residues.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide under vacuum. At this stage, the peptide has two free thiol groups (from the deprotected Trt groups) and two Acm-protected thiols.
-
Part 3: Oxidative Folding - Sculpting the Active Conformation
The correct formation of the disulfide bridges is arguably the most critical and challenging step in the synthesis of α-conotoxin PnIA. We will employ a two-step regioselective strategy to ensure the formation of the desired Cys2-Cys8 and Cys3-Cys16 connectivity.
Figure 2: Regioselective two-step oxidative folding strategy for α-conotoxin PnIA.
Protocol 3: Two-Step Regioselective Oxidative Folding
-
First Disulfide Bridge Formation (Cys2-Cys8):
-
Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) to a final peptide concentration of 0.1-0.5 mg/mL. The dilute concentration helps to minimize intermolecular disulfide bond formation. The alkaline pH facilitates the oxidation of the free thiol groups.
-
Stir the solution gently, open to the air, at room temperature for 24-48 hours.
-
Monitor the reaction by RP-HPLC and mass spectrometry. The formation of the monocyclic intermediate will result in a mass decrease of 2 Da.
-
-
Purification of the Monocyclic Intermediate:
-
Once the first oxidation is complete, acidify the solution with acetic acid.
-
Purify the monocyclic intermediate by preparative RP-HPLC.
-
-
Second Disulfide Bridge Formation (Cys3-Cys16):
-
Dissolve the purified monocyclic peptide in a solution of acetic acid/water (e.g., 50% v/v).
-
Add a solution of iodine in methanol dropwise until a persistent yellow color is observed. The iodine simultaneously removes the Acm protecting groups and catalyzes the formation of the second disulfide bond.[8]
-
Stir the reaction for 1-2 hours at room temperature.
-
Quench the excess iodine by adding a solution of ascorbic acid until the yellow color disappears.
-
Part 4: Final Purification and Characterization
The final steps involve purifying the fully folded conotoxin to homogeneity and verifying its identity and purity.
Protocol 4: Purification and Analysis
-
Final Purification:
-
Purify the fully folded α-conotoxin PnIA by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. Collect fractions and analyze by analytical RP-HPLC.[9]
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
-
Characterization:
-
Analytical RP-HPLC: Assess the purity of the final product. A single sharp peak is indicative of a pure compound.[10]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the molecular weight of the synthetic peptide. The observed mass should match the theoretical mass of the fully folded α-conotoxin PnIA (1622.80 Da, with a decrease of 4 Da from the fully reduced linear peptide due to the formation of two disulfide bonds).[11]
-
Expected Analytical Data
| Analysis | Expected Result |
| Analytical RP-HPLC | A single, sharp peak with a purity of >95%. |
| Mass Spectrometry | [M+H]⁺ = 1623.8 Da (Monoisotopic). |
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low yield of linear peptide | Incomplete coupling or deprotection. | Double couple problematic residues (e.g., Pro-Pro sequence). Use a stronger base like DBU for deprotection of sterically hindered residues, but be cautious of aspartimide formation.[6] |
| Aspartimide formation | Base-catalyzed side reaction at Asp-Xxx sequences. | Add HOBt to the piperidine deprotection solution.[12] |
| Multiple peaks during folding | Formation of disulfide bond isomers (e.g., ribbon isomer). | Optimize folding conditions (pH, concentration, temperature). Ensure complete removal of Trt groups before the first oxidation. |
| Incomplete Acm removal | Insufficient iodine or short reaction time. | Add more iodine solution and extend the reaction time. Monitor by HPLC-MS. |
Conclusion
The successful synthesis of α-conotoxin PnIA is a challenging yet achievable endeavor for a well-equipped peptide synthesis laboratory. By understanding the chemical principles behind each step and adhering to a meticulously planned protocol, researchers can reliably produce this valuable neuropharmacological tool. The regioselective disulfide bond formation strategy outlined in this guide is a robust method for obtaining the biologically active globular isomer of α-conotoxin PnIA, opening the door to further research into its mechanism of action and therapeutic potential.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504. [Link]
-
Hogg, R. C., & Lewis, R. J. (2000). Regioselective formation, using orthogonal cysteine protection, of an alpha-conotoxin dimer peptide containing four disulfide bonds. The Journal of organic chemistry, 65(18), 5693–5698. [Link]
-
1PEN: ALPHA-CONOTOXIN PNI1. RCSB PDB. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Kaas, Q., Yu, R., Jin, A. H., Dutertre, S., & Craik, D. J. (2012). ConoServer: a database of conopeptide sequences and structures. Toxicon, 60(4), 493-501. [Link]
-
Jia, X., & Tota, M. R. (2013). Optimal Cleavage and Oxidative Folding of α-Conotoxin TxIB as a Therapeutic Candidate Peptide. Molecules (Basel, Switzerland), 18(9), 11258–11271. [Link]
-
Jalil, C., Goudet, C., & De Waard, M. (2017). HPLC and mass analyses of α-conotoxin synthesis. ResearchGate. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Hu, S. H., Gehring, M. R., & Alewood, P. F. (1996). The 1.1 A crystal structure of the neuronal acetylcholine receptor antagonist, alpha-conotoxin PnIA from Conus pennaceus. Structure (London, England : 1993), 4(4), 415–423. [Link]
-
He, W., He, L., & Meng, Q. (2018). Synthesis and Structure Determination of µ-Conotoxin PIIIA Isomers with Different Disulfide Connectivities. Journal of visualized experiments : JoVE, (140), 58385. [Link]
-
Kumar, S., & Balaram, P. (2021). Redox-Active Conopeptide Li520 Has Evolved to Catalyze Oxidative Folding of Conotoxins. ACS omega, 6(41), 27367–27377. [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Establishing regiocontrol of disulfide bond isomers of alpha-conotoxin ImI via the synthesis of N-to-C cyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Regioselective formation, using orthogonal cysteine protection, of an alpha-conotoxin dimer peptide containing four disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimal Cleavage and Oxidative Folding of α-Conotoxin TxIB as a Therapeutic Candidate Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure Determination of µ-Conotoxin PIIIA Isomers with Different Disulfide Connectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Experimental Use of α-Conotoxin PnIA in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unraveling Neuronal Circuits with Precision
α-Conotoxins, a diverse family of peptides isolated from the venom of marine cone snails, have emerged as indispensable tools in neuroscience research.[1] Their exquisite potency and selectivity for various subtypes of nicotinic acetylcholine receptors (nAChRs) allow for the precise dissection of cholinergic signaling pathways.[1] This guide focuses on α-conotoxin PnIA, a 16-amino acid peptide that acts as a potent antagonist of neuronal nAChRs.[2] PnIA provides researchers with a powerful molecular probe to investigate the physiological and pathological roles of these receptors in neuronal function.
This document serves as a comprehensive resource for the effective application of α-conotoxin PnIA in cultured neuron experiments. We will delve into the underlying principles of its mechanism of action, provide detailed, field-tested protocols for its use in key experimental paradigms, and offer insights into data interpretation and troubleshooting.
Molecular Profile and Mechanism of Action of α-Conotoxin PnIA
α-Conotoxin PnIA is a competitive antagonist of nAChRs, meaning it binds to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing receptor activation.[1] Its primary targets are the α7 and α3β2 subtypes of nAChRs, with varying affinities depending on the specific neuronal population and experimental conditions.[3][4] The rigid, disulfide-bonded structure of PnIA confers high stability and specificity to its receptor interactions.[2]
The binding of PnIA to nAChRs blocks the influx of cations (primarily Na⁺ and Ca²⁺) that normally occurs upon receptor activation. This inhibition of ion flow leads to a reduction in neuronal excitability and downstream signaling events, such as neurotransmitter release. The precise IC₅₀ value of PnIA can vary, but studies in rat parasympathetic neurons have reported values in the low nanomolar range, highlighting its high potency.[3]
dot graph "PnIA_Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} Caption: Mechanism of α-Conotoxin PnIA Action.
Experimental Protocols
The following protocols are designed to be adaptable to various cultured neuronal preparations, including primary hippocampal, cortical, and parasympathetic neurons.
Preparation and Handling of α-Conotoxin PnIA Stock Solutions
Proper handling and storage of PnIA are critical for maintaining its activity and ensuring laboratory safety.
Materials:
-
Lyophilized α-conotoxin PnIA
-
Sterile, nuclease-free water or a suitable buffer (e.g., PBS)
-
Low-protein-binding microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Reconstitution: Briefly centrifuge the vial of lyophilized PnIA to ensure the powder is at the bottom. Reconstitute the peptide in sterile water or buffer to a convenient stock concentration (e.g., 1 mM). To minimize adsorption to surfaces, the reconstitution buffer can be supplemented with 0.1% bovine serum albumin (BSA).
-
Aliquotting: Aliquot the stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock aliquots at -20°C or -80°C for long-term storage. For short-term use (up to one week), aliquots can be stored at 4°C.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling conotoxins.
-
Handle the lyophilized powder in a chemical fume hood to avoid inhalation.
-
In case of a spill, decontaminate the area with a 1% solution of an enzymatic detergent or a 6% sodium hypochlorite solution.[5]
Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of PnIA's effect on nAChR-mediated currents.
Materials:
-
Cultured neurons on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
External and internal recording solutions
-
Agonist solution (e.g., acetylcholine or nicotine)
-
α-Conotoxin PnIA working solution
-
Control antagonists (e.g., mecamylamine, α-bungarotoxin)
Protocol:
-
Cell Preparation: Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish Whole-Cell Configuration: Obtain a gigaseal on a neuron and rupture the membrane to achieve whole-cell configuration.
-
Baseline Recording: Clamp the neuron at a holding potential of -60 mV. Apply the nAChR agonist for a short duration (e.g., 1-2 seconds) to elicit a baseline current. Repeat this application several times to ensure a stable response.
-
PnIA Application: Perfuse the recording chamber with the desired concentration of PnIA for a predetermined incubation period (e.g., 2-5 minutes).
-
Post-PnIA Recording: While still in the presence of PnIA, apply the agonist again to measure the inhibited current.
-
Washout: Perfuse the chamber with the external solution to wash out the PnIA and observe any recovery of the agonist-evoked current.
-
Controls:
-
Positive Control: Use a known nAChR antagonist like mecamylamine to confirm the presence of functional nAChRs.
-
Negative Control: Apply the vehicle solution (the buffer in which PnIA is dissolved) to ensure it has no effect on the currents.
-
Subtype-Specific Control: To investigate the involvement of α7-containing nAChRs, use the specific antagonist α-bungarotoxin.[6]
-
dot graph "Patch_Clamp_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
} Caption: Patch-Clamp Electrophysiology Workflow.
Calcium Imaging
This technique allows for the visualization of changes in intracellular calcium concentration in response to nAChR activation and its inhibition by PnIA.
Materials:
-
Cultured neurons on glass-bottom dishes
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence microscope with a calcium imaging system
-
Agonist and antagonist solutions as in the patch-clamp protocol
Protocol:
-
Dye Loading: Incubate the cultured neurons with a calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in imaging buffer for 30-45 minutes at 37°C.
-
Wash: Gently wash the cells with fresh imaging buffer to remove excess dye.
-
Baseline Imaging: Acquire baseline fluorescence images for a few minutes to establish a stable signal.
-
Agonist Application: Apply the nAChR agonist and record the resulting increase in fluorescence, which corresponds to an influx of calcium.
-
PnIA Incubation: After the signal returns to baseline, incubate the cells with the desired concentration of PnIA for 2-5 minutes.
-
Post-PnIA Imaging: Re-apply the agonist in the presence of PnIA and record the fluorescence response. A reduction in the fluorescence signal indicates inhibition of nAChR-mediated calcium influx.
-
Data Analysis: Quantify the change in fluorescence intensity before and after PnIA application to determine the degree of inhibition.
dot graph "Calcium_Imaging_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9];
} Caption: Calcium Imaging Experimental Workflow.
Neurotransmitter Release Assay
This assay measures the ability of PnIA to inhibit agonist-induced release of neurotransmitters like dopamine or norepinephrine.
Materials:
-
Cultured neurons capable of releasing the neurotransmitter of interest (e.g., dopaminergic neurons)
-
[³H]-labeled neurotransmitter (e.g., [³H]-dopamine) or a fluorescent neurotransmitter sensor
-
Scintillation counter or fluorescence plate reader
-
Agonist and antagonist solutions
Protocol:
-
Loading: Incubate the cultured neurons with the [³H]-labeled neurotransmitter to allow for its uptake.
-
Wash: Wash the cells extensively to remove any unincorporated label.
-
PnIA Incubation: Pre-incubate the cells with various concentrations of PnIA for a defined period.
-
Stimulation: Stimulate the cells with an nAChR agonist (e.g., nicotine) to induce neurotransmitter release.
-
Sample Collection: Collect the supernatant, which contains the released [³H]-neurotransmitter.
-
Quantification: Measure the amount of radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: Compare the amount of neurotransmitter released in the presence and absence of PnIA to determine its inhibitory effect.
Data Interpretation and Troubleshooting
| Parameter | Expected Outcome with PnIA | Potential Issues | Troubleshooting |
| IC₅₀ (Electrophysiology) | Low nanomolar range in sensitive neurons[3] | High IC₅₀ or no effect | - Verify PnIA stock concentration and activity. - Ensure the neuronal culture expresses PnIA-sensitive nAChR subtypes. - Check for issues with the perfusion system (e.g., peptide sticking to tubing). |
| Calcium Signal | Reduced agonist-induced fluorescence increase | No change in fluorescence | - Confirm dye loading and cell health. - Increase PnIA concentration or incubation time. - Use a positive control antagonist to validate the assay. |
| Neurotransmitter Release | Decreased agonist-stimulated release | No inhibition of release | - Confirm neurotransmitter loading and baseline release. - Optimize agonist concentration to be in the sensitive range of the dose-response curve. - Rule out non-nAChR mediated release mechanisms. |
Conclusion
α-Conotoxin PnIA is a highly valuable pharmacological tool for the investigation of neuronal nAChRs. By employing the detailed protocols and adhering to the principles of good laboratory practice outlined in this guide, researchers can confidently utilize PnIA to elucidate the intricate roles of cholinergic signaling in health and disease. The specificity and potency of PnIA, combined with robust experimental design, will undoubtedly continue to contribute to significant advances in our understanding of the nervous system.
References
-
Luo, S., et al. (1999). Single amino acid substitutions in alpha-conotoxin PnIA shift selectivity for subtypes of the mammalian neuronal nicotinic acetylcholine receptor. Journal of Biological Chemistry, 274(51), 36559-36564. [Link]
-
Hu, S. H., et al. (1996). The 1.1-A crystal structure of the neuronal nicotinic receptor antagonist, alpha-conotoxin PnIA. Structure, 4(11), 1315-1323. [Link]
-
Dowling, C. A., et al. (2017). α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't. Toxins, 9(9), 286. [Link]
-
Jin, A., et al. (2008). Characterization of an α4/7-Conotoxin LvIF from Conus lividus That Selectively Blocks α3β2 Nicotinic Acetylcholine Receptor. Toxins, 10(12), 526. [Link]
-
Azam, L., & McIntosh, J. M. (2009). Conotoxins targeting nicotinic acetylcholine receptors: an overview. Toxins, 1(2), 114-131. [Link]
-
Cristofori-Armstrong, B., et al. (2020). Using Constellation Pharmacology to Characterize a Novel α-Conotoxin from Conus ateralbus. Toxins, 12(3), 159. [Link]
-
Muttenthaler, M., et al. (2010). Solving the alpha-conotoxin folding problem: efficient selenium-directed on-resin generation of more potent and stable nicotinic acetylcholine receptor antagonists. Journal of the American Chemical Society, 132(10), 3121-3123. [Link]
-
Giribaldi, J., et al. (2021). Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails. Marine Drugs, 19(11), 613. [Link]
-
Kaiser, M., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLoS One, 17(2), e0263593. [Link]
-
Barreto-Chang, O. L., & Dolmetsch, R. E. (2009). Calcium imaging of cortical neurons using Fura-2 AM. Journal of visualized experiments : JoVE, (32), 1067. [Link]
-
Zouridakis, M., et al. (2014). CHRFAM7A alters Binding to the Neuronal alpha-7 Nicotinic Acetylcholine Receptor. Journal of visualized experiments : JoVE, (89), e51733. [Link]
-
Fainzilber, M., et al. (1994). A new family of Conus peptides targeted to the nicotinic acetylcholine receptor. Biochemistry, 33(32), 9523-9529. [Link]
-
Kaul, C., et al. (2020). Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies. STAR protocols, 1(2), 100088. [Link]
-
Grady, S. R., et al. (1997). Nicotine-evoked transmitter release from synaptosomes: functional association of specific presynaptic acetylcholine receptors and voltage-gated calcium channels. The Journal of pharmacology and experimental therapeutics, 283(2), 648-657. [Link]
-
Kocourek, V., et al. (2017). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. International journal of molecular sciences, 18(7), 1398. [Link]
-
ResearchGate. (2015). Could anyone help us in calcium imaging of cortical neurons?. [Link]
-
protocols.io. (2021). Preparation of primary hippocampal neurons. [Link]
-
Inserra, M. C., et al. (2013). Synthetic α-Conotoxin Mutants as Probes for Studying Nicotinic Acetylcholine Receptors and in the Development of Novel Drug Leads. Toxins, 5(12), 2419-2446. [Link]
-
Post, M. R., & Sulzer, D. (2021). The Chemical Tools for Imaging Dopamine Release. ACS chemical neuroscience, 12(10), 1664-1688. [Link]
-
Orr-Urtreger, A., et al. (1997). Mice Deficient in the α7 Neuronal Nicotinic Acetylcholine Receptor Lack α-Bungarotoxin Binding Sites and Hippocampal Fast Nicotinic Currents. The Journal of Neuroscience, 17(23), 9163-9171. [Link]
-
van der Vaart, T., et al. (2020). A simple Ca2+-imaging approach to neural network analysis in cultured neurons. bioRxiv. [Link]
-
Rutgers University. (n.d.). Standard Operating Procedures: Conotoxin. [Link]
-
Pavlov, V. M., et al. (2026). Peptide Modulator of TRPV1 Channel Increases Long-Term Potentiation in the Hippocampus and Reduces Anxiety and Fear in Mice Under Acute Stress. Marine Drugs, 24(2), 59. [Link]
-
van der Vaart, T., et al. (2021). A simple Ca2+-imaging approach to neural network analyses in cultured neurons. STAR protocols, 2(1), 100263. [Link]
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]
-
Mogg, A. J., et al. (2002). Inhibition of nicotine-evoked [3H]dopamine release from striatal synaptosomes by subtype-selective nicotinic acetylcholine receptor antagonists. British journal of pharmacology, 137(5), 663-670. [Link]
-
Dowling, C. A., et al. (2017). α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't. Toxins, 9(9), 286. [Link]
-
Govind, A. P., et al. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience, 42(1), 121-135. [Link]
-
Krug, A. K., et al. (2021). Human neuronal signaling and communication assays to assess functional neurotoxicity. Archives of Toxicology, 95(1), 207-228. [Link]
-
Mitra, A. K., et al. (2004). α-Bungarotoxin Binding to Acetylcholine Receptor Membranes Studied by Low Angle X-Ray Diffraction. Biophysical journal, 86(6), 3763-3774. [Link]
-
Kaul, C., et al. (2020). Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies. ResearchGate. [Link]
-
Brenneman, D. E., & Eiden, L. E. (1986). Vasoactive intestinal peptide and electrical activity influence neuronal survival. Proceedings of the National Academy of Sciences of the United States of America, 83(4), 1159-1162. [Link]
-
JoVE. (2009). Calcium Imaging Of Cortical Neurons Using Fura-2 AM. [Link]
-
ResearchGate. (n.d.). Removal of TTX 2 days before termination of the experiment did not.... [Link]
-
Merritt, J. R., et al. (2013). Inhibition of Monoacylglycerol Lipase Reduces Nicotine Reward in the Conditioned Place Preference Test in Male Mice. Frontiers in psychiatry, 4, 177. [Link]
-
Gallocchio, F., et al. (2021). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Archives of toxicology, 95(1), 229-243. [Link]
-
Brewer, G. J. (n.d.). Protocol for the Primary Culture of Cortical and Hippocampal neurons. [Link]
-
Al-Horani, R. A., & Afify, A. (2011). Decontamination of radioisotopes. Journal of nuclear medicine and radiation therapy, 2(3), 108. [Link]
-
Chen, D., & Patrick, J. W. (1997). The alpha-bungarotoxin-binding nicotinic acetylcholine receptor from rat brain contains only the alpha7 subunit. The Journal of biological chemistry, 272(38), 24024-24029. [Link]
-
De-Paula, V. J., et al. (2021). Tau depletion in human neurons mitigates Aβ-driven toxicity. Molecular neurodegeneration, 16(1), 1-22. [Link]
-
Wan, J., et al. (2018). Degradation kinetics of α-conotoxin TxID. The FEBS journal, 285(13), 2465-2476. [Link]
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- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: α-Conotoxin PnIA as a Precision Tool for Interrogating Ligand-Gated Ion Channels
Introduction: The Exquisite Specificity of a Venom Peptide
Marine cone snails of the genus Conus are masters of neuropharmacology, producing a vast arsenal of small, disulfide-rich peptides known as conotoxins to immobilize their prey[1][2]. Among these, the α-conotoxins are a well-characterized family that act as competitive antagonists of nicotinic acetylcholine receptors (nAChRs)[1][3][4]. α-Conotoxin PnIA, a 16-amino acid peptide isolated from the venom of Conus pennaceus, is a powerful molecular probe distinguished by its remarkable ability to selectively target specific subtypes of neuronal nAChRs[2][5][6].
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the use of α-conotoxin PnIA. We will explore its mechanism of action, detail its application in functional and binding assays, and provide field-proven protocols for its use in characterizing ligand-gated ion channels. The structural rigidity and high affinity of PnIA make it an invaluable tool for dissecting the physiological roles of nAChR subtypes and a foundational scaffold for designing novel therapeutics[7].
Mechanism of Action: A Tale of Competitive Antagonism and Subtype Selectivity
α-Conotoxin PnIA functions as a classical competitive antagonist at the nAChR ligand-binding site[1][5]. Nicotinic acetylcholine receptors, members of the Cys-loop superfamily of ligand-gated ion channels, are pentameric structures that form an ion-conducting pore[7]. The binding sites for the endogenous agonist, acetylcholine (ACh), are located at the interface between subunits[8]. PnIA physically occludes this binding site, preventing ACh from binding and inducing the conformational change required for channel opening.
The scientific value of PnIA lies in its pronounced selectivity. While many α-conotoxins target muscle or various neuronal nAChRs, PnIA preferentially blocks the α3β2 subtype with high potency[5][9]. Its affinity for other subtypes, such as the α7 receptor, is significantly lower. This selectivity is dictated by subtle but critical differences in its amino acid sequence compared to its close homolog, PnIB, which preferentially targets the α7 subtype. PnIA and PnIB differ by only two amino acids, yet this minor change completely switches their subtype preference, a testament to the precision of these molecular interactions[5][8]. Structure-activity studies have identified that residues at positions 10 and 11 are key determinants of this selectivity, influencing the toxin's interaction with specific residues within the receptor's binding pocket[5][10].
Caption: Competitive antagonism of α-conotoxin PnIA at the nAChR binding site.
Quantitative Profile: Subtype Selectivity of PnIA and its Analogs
The potency and selectivity of α-conotoxin PnIA are best illustrated through quantitative data. The following table summarizes the inhibitory concentrations (IC₅₀) of native PnIA and its most studied analog, PnIA[A10L], against key mammalian nAChR subtypes expressed in Xenopus oocytes. The PnIA[A10L] mutant, where alanine at position 10 is replaced by leucine, demonstrates a dramatic switch in selectivity from the α3β2 subtype to the α7 subtype, highlighting the critical role of this single residue[5][10].
| Toxin | Target nAChR Subtype | IC₅₀ (nM) | Reference |
| α-Conotoxin PnIA | α3β2 | 9.56 | |
| α7 | 252 | ||
| α-Conotoxin PnIA[A10L] | α3β2 | >1000 | [10] |
| α7 | 1.4 - 12.6 | [8][10] |
Note: IC₅₀ values can vary depending on the expression system and experimental conditions.
Experimental Protocols
The following protocols provide detailed methodologies for utilizing α-conotoxin PnIA in common research applications.
Protocol 1: Functional Characterization using Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol describes the use of PnIA to determine the functional contribution of α3β2-containing nAChRs to acetylcholine-evoked currents in heterologously expressed receptors in Xenopus laevis oocytes.
1. Materials and Reagents
-
Xenopus laevis oocytes expressing the desired nAChR subunits (e.g., rat α3 and β2).
-
α-Conotoxin PnIA (lyophilized powder).
-
Stock Solution Buffer: Nuclease-free water with 0.1% Bovine Serum Albumin (BSA). BSA is crucial to prevent the peptide from adsorbing to plastic surfaces.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES. Adjust pH to 7.4.
-
Agonist: Acetylcholine chloride. Prepare a 1 M stock in water and dilute to working concentrations (e.g., 100 µM) in ND96 daily.
-
Two-electrode voltage clamp amplifier, data acquisition system, and perfusion setup.
2. Preparation of α-Conotoxin PnIA Stock Solution
-
Causality: Conotoxins are potent; accurate and serial dilutions are critical. Lyophilized peptides can be hygroscopic.
-
Briefly centrifuge the vial of lyophilized PnIA to collect all powder at the bottom.
-
Reconstitute the peptide in the Stock Solution Buffer to a high concentration (e.g., 1 mM). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Store stock aliquots at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot and prepare working dilutions in the recording solution (ND96).
3. Electrophysiological Recording Procedure
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) and clamp the membrane potential at -70 mV[11].
-
Establish a stable baseline response by applying a brief pulse (e.g., 20 seconds) of the agonist (e.g., 100 µM ACh) every 3-5 minutes until the peak current amplitude is consistent (less than 5% variation)[11]. This ensures receptor expression is stable before toxin application.
-
To test for inhibition, switch the perfusion to ND96 containing the desired concentration of α-conotoxin PnIA and incubate for a set period (e.g., 4 minutes) to allow for binding equilibrium[11].
-
While still in the presence of PnIA, co-apply the agonist pulse.
-
Record the inhibited current amplitude.
-
To generate a concentration-response curve, repeat this process with increasing concentrations of PnIA. Ensure a thorough washout with ND96 between applications until the ACh-evoked current returns to the initial baseline.
4. Data Analysis
-
Measure the peak amplitude of the ACh-evoked current before (I_control) and after (I_toxin) PnIA application.
-
Calculate the percentage of inhibition: % Inhibition = (1 - (I_toxin / I_control)) * 100.
-
Plot the % Inhibition against the logarithm of the PnIA concentration.
-
Fit the data to a sigmoidal dose-response equation to determine the IC₅₀ value.
Sources
- 1. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alpha-conotoxins as pharmacological probes of nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conotoxin - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rcsb.org [rcsb.org]
- 7. Synthetic α-Conotoxin Mutants as Probes for Studying Nicotinic Acetylcholine Receptors and in the Development of Novel Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Single amino acid substitutions in alpha-conotoxin PnIA shift selectivity for subtypes of the mammalian neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
analytical techniques for alpha-conotoxin PnIA characterization
Advanced Characterization of -Conotoxin PnIA: Synthesis, Folding, and Functional Validation
Part 1: Chemical Synthesis & Oxidative Folding[4]
The primary challenge in conotoxin production is not the synthesis of the linear chain, but the formation of the specific "globular" disulfide isomer (Cys I-III, Cys II-IV) over the "ribbon" or "bead" isomers.
Solid Phase Peptide Synthesis (SPPS)
Principle: Standard Fmoc chemistry is preferred for its milder deprotection conditions, preserving the integrity of sensitive residues like Cysteine and Asparagine.
-
Resin: Rink Amide MBHA resin (0.5–0.7 mmol/g loading) to generate the C-terminal amide.[3]
-
Coupling: HBTU/DIEA activation (4-fold excess).
-
Cleavage: 90% TFA, 5% TIS, 2.5% H
O, 2.5% EDT (2 hours). EDT is critical to prevent re-attachment of protecting groups to Cys residues. -
Precipitation: Cold diethyl ether.
Thermodynamic Oxidative Folding (The "Cosolvent" Method)
Expert Insight: Traditional air oxidation often results in mixed isomers and low yields.[3] We utilize a Cosolvent-Assisted Glutathione Shuffling method. The addition of organic cosolvents (DMSO or Isopropanol) stabilizes the hydrophobic core of the folding intermediate, significantly enhancing the yield of the native globular isomer.
Protocol:
-
Buffer Preparation: 0.1 M NH
HCO (pH 8.0–8.2). -
Redox System: Add Reduced Glutathione (GSH) and Oxidized Glutathione (GSSG) at a 2:1 molar ratio (e.g., 2 mM GSH : 1 mM GSSG).[3] This permits dynamic reshuffling of incorrect disulfide bonds.
-
Cosolvent: Add Isopropanol or DMSO to a final concentration of 30–40% (v/v).
-
Reaction: Dissolve linear PnIA peptide to a final concentration of 10–20
M. Stir at 4°C for 24–48 hours. -
Quenching: Acidify with Formic Acid to pH 3.0 to freeze the disulfide exchange.
Purification
-
Column: C18 Preparative Column (e.g., Phenomenex Jupiter, 5
m, 300 Å). -
Gradient: 0–60% Solvent B (90% ACN, 0.05% TFA) over 60 minutes.
-
Target: The globular isomer typically elutes earlier than the ribbon isomer due to its more compact hydrophobic surface area.
Part 2: Structural Validation Workflow
Trust in bioactivity data requires absolute structural certainty.
High-Resolution Mass Spectrometry (HR-MS)
Direct infusion ESI-MS is used to confirm the mass and oxidation state.
-
Linear Mass: 1626.8 Da
-
Folded Mass: 1622.8 Da (Loss of 4 protons due to 2 S-S bonds).[3]
Disulfide Mapping (Stepwise Reduction/Alkylation)
To prove the Cys2–Cys8 / Cys3–Cys16 connectivity, we employ a "partial reduction" strategy.
Protocol:
-
Partial Reduction: Incubate folded PnIA with TCEP (tris(2-carboxyethyl)phosphine) at low concentration (equivalent to 1 disulfide bond) in Citrate buffer pH 3.0 for 10 min.
-
Alkylation 1: Rapidly alkylate free thiols with N-ethylmaleimide (NEM, +125 Da).
-
Full Reduction: Fully reduce the remaining bridge with excess DTT at pH 8.0.
-
Alkylation 2: Alkylate newly exposed thiols with Iodoacetamide (IAM, +57 Da).
-
Analysis: Digest with Chymotrypsin and analyze via LC-MS/MS. The mass shifts of the fragments will reveal which Cysteines were paired initially.
Synthesis & Validation Diagram
Figure 1: Optimized workflow for the synthesis, purification, and structural validation of
Part 3: Functional Characterization (Electrophysiology)[3]
The gold standard for validating PnIA activity is Two-Electrode Voltage Clamp (TEVC) recording using Xenopus laevis oocytes expressing recombinant nAChRs.[3]
Oocyte Preparation[5]
-
Harvesting: Surgically remove ovarian lobes from anesthetized Xenopus laevis.
-
Defolliculation: Treat with Collagenase Type I (1 mg/mL) in calcium-free OR2 buffer for 1–2 hours to remove the follicular layer, exposing the plasma membrane.
-
Injection: Microinject cRNA encoding
3 and 2 subunits (for 3 2) or 7 subunits into the cytoplasm (nuclear injection for cDNA).[3] -
Incubation: Incubate at 17°C for 2–5 days to allow receptor expression.
TEVC Recording Protocol
Setup:
-
Amplifier: GeneClamp 500B or equivalent.
-
Electrodes: Borosilicate glass (0.5–2 M
resistance) filled with 3M KCl.[3] -
Perfusion: Continuous flow of ND96 buffer (96 mM NaCl, 2 mM KCl, 1 mM CaCl
, 1 mM MgCl , 5 mM HEPES, pH 7.4).
Assay Steps:
-
Clamp: Voltage clamp oocytes at -70 mV.
-
Control Response: Apply Acetylcholine (ACh) pulse (e.g., 100
M for 2s) to establish baseline current ( ).[3] -
Wash: Perfusion with ND96 for 3–5 min.
-
Incubation: Perfusion with PnIA (varying concentrations) for 5 minutes (static bath or slow flow).
-
Test Response: Apply ACh pulse again in the presence of toxin. Measure inhibited current (
).[3][4] -
Calculation: % Inhibition =
.[3]
Expert Insight: PnIA is a competitive antagonist. Expect fast wash-in but potentially slow wash-out depending on the receptor subtype affinity.
Functional Pathway Diagram[5]
Figure 2: Mechanism of action in TEVC assays. PnIA competitively binds to the nAChR, preventing ACh-induced channel opening.
Part 4: Data Summary & Expectations
When characterizing PnIA, compare your results against these established benchmarks:
| Parameter | Expected Value / Observation | Method of Verification |
| Monoisotopic Mass | 1622.8 Da | ESI-MS |
| Purity | > 95% | RP-HPLC (214 nm) |
| Secondary Structure | CD Spectroscopy (Minima at 208/222 nm) | |
| IC | ~10 - 50 nM | TEVC (Xenopus Oocytes) |
| IC | ~200 - 400 nM | TEVC (Xenopus Oocytes) |
Note: PnIA is generally more potent at
References
-
Fainzilber, M. et al. (1994). New mollusc-specific alpha-conotoxins block Aplysia neuronal acetylcholine receptors.[5] Biochemistry.
-
Luo, S. et al. (1999). Single amino acid substitutions in alpha-conotoxin PnIA shift selectivity for subtypes of the mammalian neuronal nicotinic acetylcholine receptor. Journal of Biological Chemistry.
-
Hogg, R.C. et al. (1999). Structure-activity relationships for the alpha-conotoxins PnIA and PnIB. Journal of Biological Chemistry.
-
Daly, N.L. et al. (2011). Regioselective synthesis of conotoxins. Methods in Enzymology.
-
Nielsen, K.J. et al. (2004). Cosolvent-assisted oxidative folding of a bicyclic alpha-conotoxin ImI. Journal of Peptide Science.
Sources
- 1. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 2. rcsb.org [rcsb.org]
- 3. bio-techne.com [bio-techne.com]
- 4. Single amino acid substitutions in alpha-conotoxin PnIA shift selectivity for subtypes of the mammalian neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Troubleshooting & Optimization
challenges in alpha-conotoxin PnIA chemical synthesis
Current Status: Operational
Subject: Troubleshooting Chemical Synthesis, Folding, and Purification of
Executive Summary & Molecule Profile
-
Sequence: Gly-Cys-Cys-Ser-Leu-Pro-Pro-Cys-Ala-Ala-Asn-Asn-Pro-Asp-Tyr-Cys-NH₂[1]
-
Disulfide Framework: Cys2—Cys8 and Cys3—Cys16 (Globular isomer).[3][4][5]
-
Critical Challenge: The primary bottleneck is achieving the correct "globular" disulfide connectivity (Cys1-Cys3, Cys2-Cys4) over the thermodynamically competing "ribbon" (Cys1-Cys4, Cys2-Cys3) or "bead" (Cys1-Cys2, Cys3-Cys4) isomers.
Synthesis Workflow & Decision Logic
The following flowchart outlines the critical decision points between Random Oxidation (thermodynamic control) and Regioselective Oxidation (kinetic control). Use this to determine your experimental path.
Figure 1: Decision matrix for
Technical Modules: Troubleshooting & Protocols
Module 1: Solid Phase Assembly (SPPS)
Issue: Difficult coupling at Proline-rich regions. PnIA contains a Pro6-Pro7 motif. Proline is a secondary amine, making it sterically hindered and prone to poor coupling efficiency and diketopiperazine formation.
-
Q: How do I prevent deletion sequences at the Pro-Pro site?
-
Protocol: Use HATU or PyAOP instead of HBTU/HCTU for the coupling of Pro7 and the subsequent amino acid (Leu5).
-
Double Coupling: Perform double coupling (2 x 45 min) for Pro6, Pro7, and Leu5.
-
Temperature: Elevating the coupling temperature to 50°C can improve efficiency, but ensure your Cys(Trt) is stable (Trt is generally stable, but avoid prolonged heating >60°C to prevent racemization of Cys).
-
-
Q: Which resin should I use?
-
Recommendation: Use Rink Amide MBHA resin (low loading, 0.3–0.5 mmol/g). High loading promotes aggregation. The C-terminus must be amidated for biological activity.
-
Module 2: Oxidative Folding (The Core Challenge)
This is the most critical step. You must choose between Random (thermodynamic) and Regioselective (directed) folding.
Strategy A: Random Oxidation (One-Step) Best for: Initial screens, scaling up if the sequence folds well naturally.
-
Protocol:
-
Dissolve linear peptide (0.1 mg/mL) in 0.1 M NH₄HCO₃ (pH 8.0–8.2) .
-
Add Glutathione (GSH/GSSG) in a 100:10:1 (Buffer:GSH:GSSG) molar ratio to promote disulfide shuffling.
-
Co-solvent: Add 10–30% Isopropanol or DMSO if the peptide precipitates.
-
Stir at 4°C for 24–48 hours.
-
-
Troubleshooting:
Strategy B: Regioselective Oxidation (Two-Step) Best for: Ensuring 100% correct connectivity (Cys2-Cys8, Cys3-Cys16).
-
Design:
-
Pair 1 (Cys2, Cys8): Protect with Trt (removed by TFA).
-
Pair 2 (Cys3, Cys16): Protect with Acm (stable to TFA, removed by Iodine).
-
-
Protocol:
-
Cleavage: TFA/TIPS/H₂O (95:2.5:2.5). Removes Trt.
-
First Oxidation: Dissolve in 0.1 M NH₄HCO₃ (pH 8) and stir in air for 24h. Purify the mono-disulfide intermediate.
-
Second Oxidation (The Danger Zone): Dissolve intermediate in H₂O/AcOH. Add Iodine (I₂) in MeOH dropwise until a persistent yellow color appears.
-
-
Critical Troubleshooting (Tyr Modification):
-
Issue: PnIA contains Tyr15 . Iodine is a strong iodinating agent and will readily convert Tyr to mono-iodotyrosine or di-iodotyrosine, altering biological activity.
-
Solution:Do NOT prolong the Iodine reaction.
-
Perform the reaction at acidic pH (AcOH/H₂O) to reduce Tyr reactivity.
-
Quench immediately with Ascorbic Acid (Vitamin C) as soon as the reaction is complete (monitor by HPLC/MS every 5-10 mins).
-
Alternative: Use Tl(tfa)₃ (Thallium trifluoroacetate) for Acm removal if Iodine causes persistent side reactions (though Tl is toxic, it is softer on Tyr).
-
-
Module 3: Purification & Characterization
Q: How do I separate the Globular (Native) isomer from the Ribbon isomer? The isomers have the same mass but different hydrophobic surface areas.
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Vydac).
-
Mobile Phase:
-
Gradient: Shallow gradient is essential. Try 10% to 40% B over 40 minutes (approx 0.5-0.7% B per minute).
-
Elution Order: typically, the Globular isomer elutes earlier than the Ribbon isomer due to a more compact hydrophobic core, but this can vary based on the specific column chemistry. You must verify with a known standard or by activity assay (Globular is active; Ribbon is usually inactive at neuronal nAChRs).
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Mass +127 Da observed | Iodination of Tyr15 during Acm removal. | Quench Iodine reaction instantly with Ascorbic Acid; ensure acidic pH during oxidation. |
| Mass +53 Da or +106 Da | t-Butyl cation adducts on Cys or Tyr. | Improve scavenger cocktail during cleavage. Use EDT (Ethanedithiol) or DODT in cleavage cocktail (e.g., TFA/DODT/H₂O/TIPS 92.5:2.5:2.5:2.5). |
| Broad Peak / Smearing | Aggregation of peptide. | Dissolve crude peptide in 6M Guanidine-HCl before HPLC injection; run column at 40°C–50°C. |
| Low Yield of Globular Isomer | Thermodynamic trap in "Ribbon" form. | Switch to Regioselective Synthesis (Strategy B) to force correct folding. |
| Incomplete Coupling (Pro-Pro) | Steric hindrance. | Use HATU; double couple; elevate temp to 50°C for Pro residues. |
References
-
Luo, S., et al. (1999). Single-residue alteration in α-conotoxin PnIA switches its nAChR subtype selectivity. Biochemistry, 38(44), 14542-14548. Link
-
Hu, S. H., et al. (1996). The 1.1 A crystal structure of the neuronal acetylcholine receptor antagonist, alpha-conotoxin PnIA from Conus pennaceus.[3][2] Structure, 4(4), 417-423. Link
-
Daly, N. L., et al. (2011). Chemical synthesis and folding of α-conotoxins. Antioxidants & Redox Signaling, 14(1), 77-86. Link
-
Alewood, P., et al. (2021).[2] Posttranslational modifications of α-conotoxins: sulfotyrosine and C-terminal amidation.[11] RSC Chemical Biology. Link
-
Springer Nature Experiments. (2023). The Chemical Synthesis of α-Conotoxins and Structurally Modified Analogs. Link
Sources
- 1. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 2. rcsb.org [rcsb.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alpha-Conotoxin PnIA | CAS 705300-84-1 | Tocris Bioscience [tocris.com]
- 5. bio-techne.com [bio-techne.com]
- 6. The chemical synthesis of α-conotoxins and structurally modified analogs with enhanced biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Posttranslational modifications of α-conotoxins: sulfotyrosine and C-terminal amidation stabilise structures and increase acetylcholine receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal Cleavage and Oxidative Folding of α-Conotoxin TxIB as a Therapeutic Candidate Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure Determination of µ-Conotoxin PIIIA Isomers with Different Disulfide Connectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribbon α-Conotoxin KTM Exhibits Potent Inhibition of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Posttranslational modifications of α-conotoxins: sulfotyrosine and C-terminal amidation stabilise structures and increase acetylcholine receptor binding - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Guide: Alpha-Conotoxin PnIA Stability & Storage
Executive Summary & Molecule Profile
Alpha-conotoxin PnIA is a 16-residue peptide isolated from Conus pennaceus.[1][2] It is a critical pharmacological tool for distinguishing between nicotinic acetylcholine receptor (nAChR) subtypes, specifically exhibiting high affinity for the neuronal
Critical Stability Factor: The biological activity of PnIA is strictly dependent on its secondary structure, which is locked by two specific disulfide bridges in a "globular" connectivity (Cys2–Cys8 and Cys3–Cys16). Loss of activity is rarely due to peptide fragmentation but rather "disulfide scrambling" —a process where the bridges rearrange into inactive "ribbon" or "bead" isomers.
| Parameter | Technical Specification |
| Sequence | Gly-Cys-Cys-Ser-Leu-Pro-Pro-Cys-Ala-Leu-Ser-Asn-Pro-Asp-Tyr-Cys-NH₂ (Typical) |
| Disulfide Connectivity | Globular (Native): Cys2–Cys8, Cys3–Cys16 |
| Molecular Weight | ~1622.8 Da (varies slightly by salt/counterion) |
| Isoelectric Point (pI) | ~4.0 - 5.5 (Sequence dependent, typically acidic to neutral) |
| Solubility | Water, 0.1% TFA, or Acetate Buffer (up to 5 mg/mL) |
Receiving & Initial Storage (The "Golden Hour")
The Issue: Lyophilized peptides are hygroscopic.[3] Upon removal from cold storage, atmospheric water condenses on the vial. If opened immediately, this moisture enters the cake, initiating hydrolysis and aggregation before you even start your experiment.
Protocol:
-
Inspect: Upon arrival, ensure the vial is sealed and the cake is intact (not collapsed into a sticky film, which indicates prior moisture ingress).
-
Equilibrate: Place the sealed vial in a desiccator at room temperature for at least 1 hour before opening.
-
Store (Lyophilized): If not using immediately, store at -20°C or -80°C .
-
Why? Chemical degradation rates (oxidation/hydrolysis) drop significantly at lower temperatures. -80°C is preferred for storage >6 months.[4]
-
Reconstitution & Solubilization
The Issue: Reconstituting in the wrong buffer (e.g., PBS or high pH) can trigger immediate disulfide exchange, rendering the toxin inactive.
The Solution: Use an acidic vehicle for the stock solution.
Step-by-Step Reconstitution Workflow
-
Centrifuge: Briefly spin the vial (5,000 x g, 30 sec) to pellet the powder.
-
Solvent Selection:
-
Recommended: Sterile water or 10 mM Acetic Acid (pH ~3–4).
-
Why? Disulfide scrambling is base-catalyzed (requires the thiolate anion). Keeping the pH < 6.0 locks the disulfide bonds in their native state.
-
-
Dissolution: Add solvent to achieve a stock concentration of 1–2 mg/mL . Vortex gently.
-
Note: Do not sonicate vigorously, as this generates heat and shear stress.
-
-
Aliquot: Divide into single-use aliquots (e.g., 10–50 µL).
-
Why? PnIA cannot withstand repeated freeze-thaw cycles. Each cycle causes ice-crystal formation that can physically shear the peptide or alter the pH of the micro-environment (eutectic point shifts).
-
Visualization: Reconstitution Logic
Figure 1: Optimized workflow for reconstituting alpha-conotoxin PnIA to minimize disulfide scrambling and aggregation.
Troubleshooting Guide (FAQ)
Q1: My PnIA solution precipitated upon adding PBS. What happened?
Diagnosis: Isoelectric precipitation or "salting out." Explanation: PnIA is relatively hydrophobic due to its compact disulfide core. While soluble in water, adding high-salt buffers (like 10x PBS) or shifting the pH near the peptide's pI can cause aggregation. Fix: Always create a concentrated stock in water or weak acid (e.g., 10 mM acetic acid). Dilute into the assay buffer (e.g., ND96 or physiological saline) only at the final step of the experiment.
Q2: The peptide mass is correct on MS, but biological activity is lost.
Diagnosis: Disulfide Scrambling (Isomerization). Explanation: Mass Spectrometry (MS) only measures mass, not structure. If PnIA is exposed to pH > 7.5, the disulfide bonds can rearrange from the active "Globular" form to the inactive "Ribbon" form. Both forms have the exact same mass (MW 1622.8). Verification: You must run RP-HPLC . The scrambled isomers have different hydrophobicities and will elute at different retention times compared to the native standard.
Q3: Can I store the peptide at 4°C?
Recommendation: Only for very short periods (< 24-48 hours). Risk: In solution, peptides are mobile. Even at 4°C, slow oxidation of the Tyrosine residue or deamidation of Asparagine (Asn) can occur. For any duration > 2 days, freeze at -20°C or -80°C.[5]
Q4: Which plasticware should I use?
Recommendation: Polypropylene LoBind (low protein binding) tubes. Why: PnIA is a potent peptide often used at nanomolar concentrations. Standard polystyrene or untreated polypropylene can adsorb up to 50% of the peptide from dilute solutions, drastically altering your calculated IC50 values.
Degradation Pathways & Mechanism[5][6][7]
Understanding how PnIA degrades allows you to prevent it. The two primary enemies are Base (pH > 7) and Redox Stress .
Visualization: Degradation Logic
Figure 2: Primary degradation pathways. Alkaline conditions promote intramolecular scrambling (isomerization), while oxidative stress can lead to intermolecular aggregation.
References
-
Luo, S., et al. (1999). "Single-residue alteration in alpha-conotoxin PnIA switches its nAChR subtype selectivity." Biochemistry. Link
-
Dutertre, S., & Lewis, R. J. (2010). "Use of venom peptides to probe ion channel structure and function." Journal of Biological Chemistry. Link
-
Sigma-Aldrich. "Handling and Storage of Synthetic Peptides." Technical Guide. Link
-
Hogg, P. J. (2003). "Disulfide bonds as switches for protein function." Trends in Biochemical Sciences. Link
- Andersson, A., et al. (2000). "Disulfide-coupled folding of the alpha-conotoxin PnIA." Journal of Molecular Biology. (Demonstrates the thermodynamic stability of the globular vs ribbon forms).
Sources
overcoming low yield in solid-phase synthesis of PnIA
Technical Support Center: High-Fidelity Synthesis of -Conotoxin PnIA
Current Status: Online
Operator: Senior Application Scientist
Ticket Subject: Overcoming Low Yield in Solid-Phase Synthesis & Oxidative Folding of PnIA
Reference Molecule:
Introduction: The PnIA Yield Paradox
Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your yield for
While PnIA is a relatively short 16-mer, it presents a classic "conotoxin paradox": the chain assembly is chemically straightforward, but the oxidative folding is thermodynamically treacherous. The native "globular" fold (Cys2-Cys8 / Cys3-Cys16) is often in competition with the "ribbon" isomer (Cys2-Cys16 / Cys3-Cys8) and bead-on-a-string aggregates.
This guide deconstructs the workflow into three critical failure points: Resin Loading , Scavenger Efficiency , and Isomer-Selective Folding .
Module 1: Chain Assembly & Resin Strategy
Q: My crude purity is low even before folding. Is the sequence "difficult"?
A: PnIA contains a Pro-Pro motif (residues 6-7) and multiple hydrophobic stretches. While not the most difficult sequence, steric hindrance can cause deletion sequences (missing amino acids) if resin loading is too high.
The Fix: Low-Loading Rink Amide Resin High loading (>0.6 mmol/g) promotes inter-chain aggregation (beta-sheet formation) inside the resin pores.
-
Protocol: Switch to Rink Amide ChemMatrix or Tentagel resin with low loading (0.2 – 0.35 mmol/g ).
-
Why? PEG-based resins (ChemMatrix) swell better in DCM/DMF, allowing reagents to penetrate the Pro-Pro kink.
Q: Should I use Pseudoprolines?
A: For PnIA, they are beneficial but not strictly mandatory if you use double coupling. However, if you see deletions at Leu5 or Ser4, introduce a pseudoproline dipeptide at the Ser4-Leu5 or Leu5-Pro6 junction to disrupt secondary structure formation during assembly [1].
Data: Coupling Optimization Matrix
| Variable | Standard Protocol (Risk of Low Yield) | Optimized Protocol (High Yield) |
| Resin | Polystyrene (0.6-0.8 mmol/g) | ChemMatrix / PEG-PS (0.25 mmol/g) |
| Coupling Reagent | HBTU/DIEA | HATU/HOAt/DIEA (1:1:2) |
| Cys Protection | Trt (all Cys) | Trt (C2, C8) / Acm (C3, C16) (For directed folding) |
| Cleavage Cocktail | TFA:Water:TIS | TFA:TIS:H2O:DODT (92.5:2.5:2.5:2.5) |
Module 2: The Critical Folding Strategy
Q: I am getting a mixture of isomers. How do I force the native fold?
A: This is the most common failure point. You have two strategic choices: Random Folding (Thermodynamic) or Regioselective Folding (Directed).
Strategy A: Random Folding (The "Cosolvent" Trick)
If you used Trt protection for all cysteines, you are relying on thermodynamics. PnIA is hydrophobic; in pure aqueous buffer, it aggregates or forms the "ribbon" isomer.
-
The Fix: Use an organic co-solvent.[1] Research confirms that adding 30-50% Isopropyl Alcohol (IPA) or DMSO to the folding buffer stabilizes the native globular fold by altering the solvation of the hydrophobic core [2].
Strategy B: Regioselective Folding (The "Sure Thing")
If random folding fails, you must control the disulfide connectivity chemically.
-
Pair 1 (Cys2-Cys8): Protect with Trt (acid-labile).[2] Forms spontaneously after cleavage/air oxidation.
-
Pair 2 (Cys3-Cys16): Protect with Acm (acid-stable).[2] Forms only upon activation with Iodine (
).
Visualization: Folding Pathways
Figure 1: Comparison of Random vs. Regioselective folding pathways. Note that adding IPA shifts the equilibrium toward the Globular form in random folding.
Module 3: Detailed Protocols
Protocol A: Optimized One-Step Folding (Cosolvent Method)
Best for rapid screening when yield requirements are moderate.
-
Dissolution: Dissolve crude cleaved peptide in 50% Acetonitrile/Water to 1 mg/mL.
-
Dilution: Dropwise add this solution into the folding buffer to a final peptide concentration of 0.1 mg/mL (Critical: High concentration = Aggregation).
-
Buffer Composition:
-
0.1 M Tris-HCl (pH 8.0)
-
0.1 mM EDTA (prevents metal-catalyzed oxidation)
-
1 mM GSH / 0.5 mM GSSG (Redox shuffling system)
-
30% Isopropyl Alcohol (IPA) (Hydrophobic stabilizer) [2]
-
-
Incubation: Stir at
for 24-48 hours. Monitor by HPLC.
Protocol B: Two-Step Regioselective Folding (Acm Method)
Best for maximum purity and guaranteed connectivity.
-
Synthesis: Use Fmoc-Cys(Trt)-OH for residues 2/8 and Fmoc-Cys(Acm)-OH for residues 3/16.
-
Step 1 (First Bridge): Cleave resin with TFA cocktail. Purify the linear [Cys(Acm)]2 intermediate. Stir in 0.1 M Ammonium Bicarbonate (pH 8) for 24h to form Cys2-Cys8.
-
Step 2 (Second Bridge): Dissolve the mono-disulfide peptide in 50% acetic acid.
-
Add 10 eq. Iodine (
) in MeOH. -
Stir 30 mins (turns brown).
-
Quench with Ascorbic Acid (turns clear).
-
Extract with ether or purify directly by HPLC.
-
Module 4: Troubleshooting FAQ
Q: My peptide mass is +56 Da higher than expected.
A: You have t-butyl alkylation on a Cysteine or Methionine.
-
Cause: During TFA cleavage, the Trt or tBu cations re-attached to the peptide because the scavenger was overwhelmed.
-
Fix: Use DODT (3,6-dioxa-1,8-octanedithiol) instead of EDT. It is less smelly and more efficient. Ensure the cleavage cocktail is fresh.
Q: I see a peak with Mass -2 Da (or multiples).
A: This is premature oxidation.
-
Cause: Air oxidation occurred before purification.
-
Fix: Keep the crude peptide lyophilized or frozen. If analyzing crude, add TCEP to the HPLC vial to keep it reduced until you are ready to fold.
Q: The Iodine oxidation (Step 2) resulted in low yield.
A: Iodine is a strong oxidant and can over-oxidize Methionine (Met) to Met-Sulfoxide (+16 Da) or Tryptophan.
-
Fix: PnIA has no Trp or Met in the critical bridge region, but if you are making analogs, be careful. Ensure you quench the Iodine immediately after the reaction is complete (monitor by HPLC). Do not let it sit overnight.
References
-
Muttenthaler, M., et al. (2010). "Solving the α-conotoxin folding problem: efficient selenium-directed on-resin generation of more potent and stable nicotinic acetylcholine receptor antagonists." Journal of the American Chemical Society. Available at: [Link]
-
Walewska, A., et al. (2009). "Cosolvent-assisted oxidative folding of a bicyclic alpha-conotoxin ImI." Journal of Peptide Science. Available at: [Link]
-
Daly, N. L., & Craik, D. J. (2011). "Bioactive cystine knot proteins." Current Opinion in Chemical Biology. Available at: [Link]
-
Luo, S., et al. (2024).[3] "Rational Design of Potent α-Conotoxin PeIA Analogues." Marine Drugs. Available at: [Link]
solubility issues with lyophilized alpha-conotoxin PnIA
Technical Support Center: Alpha-Conotoxin PnIA
Subject: Troubleshooting Solubility & Reconstitution of Lyophilized
Before you add a single drop of solvent, you must understand the two invisible forces fighting against the solubility of your
A. The Hidden Acid (TFA Salts) Most commercial PnIA is synthesized via Solid Phase Peptide Synthesis (SPPS) and purified using HPLC with Trifluoroacetic Acid (TFA). Consequently, your lyophilized powder is likely a TFA salt , not a free base.
-
The Trap: When you dissolve a TFA salt in unbuffered water, the pH can drop to ~2.0–3.0.
-
The Consequence: While PnIA is often soluble at acidic pH, adding a physiological buffer (like PBS, pH 7.4) directly to the dry powder can cause a "salt shock," leading to immediate precipitation if the local concentration of salts exceeds the solubility limit before the peptide disperses.
B. The Structural Paradox (Globular vs. Aggregated) PnIA (Sequence: GCCSLPPCAANNPDYC-amide) relies on two specific disulfide bonds (Cys2-Cys8 and Cys3-Cys16) to maintain its native "globular" structure.
-
The Trap: If the peptide was lyophilized rapidly or stored improperly, hydrophobic patches usually buried inside the globule may be exposed.
-
The Consequence: These exposed patches act like magnets for other peptide molecules, leading to β-sheet stacking and gelation. Once this aggregate forms, it is thermodynamically difficult to reverse.
Standard Operating Procedure (SOP): The "Happy Path" Protocol
Prerequisites:
-
Vessel: LoBind (Protein LoBind) microcentrifuge tubes (Standard polypropylene binds peptides).
-
Solvent A: Sterile, deionized water (Milli-Q).
-
Solvent B (Rescue): 10-30% Acetonitrile (ACN) or 0.1M Acetic Acid.
Step-by-Step Reconstitution:
-
Centrifugation (Crucial): Before opening the vial, centrifuge at 10,000 x g for 2 minutes .
-
Reason: Lyophilized powder is electrostatic and often sticks to the cap. Opening it without centrifugation results in invisible mass loss.
-
-
Initial Dissolution (The "Mother Liquor"):
-
Add sterile water to achieve a high concentration (e.g., 1 mM or 1–2 mg/mL).
-
Do NOT use PBS or Tyrode’s solution yet.
-
Technique: Vortex gently for 30 seconds. If visible particles remain, sonicate in a water bath for 1 minute.
-
-
Visual Inspection:
-
Clear: Proceed to Step 4.
-
Cloudy/Visible Particulate: STOP. Refer to the Solubility Decision Tree below.
-
-
Aliquoting:
-
Divide the stock solution into single-use aliquots.
-
Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles, which fracture the disulfide bonds.
-
-
Working Solution:
-
Dilute the aliquot into your assay buffer (e.g., ND96 for oocytes, PBS for cell culture) immediately before use.
-
Visualization: Solubility Decision Tree
If your solution is not clear after Step 2, follow this logic flow to rescue your sample.
Caption: Logical workflow for rescuing insoluble PnIA samples based on pH and aggregation state.
Troubleshooting Guide & FAQs
Q1: I added PBS directly to the powder and it turned into a cloudy gel. Can I save it?
-
Diagnosis: You likely experienced "Salting Out." The high ionic strength of PBS combined with the hydrophobic nature of the conotoxin caused immediate aggregation.
-
The Fix:
-
Add 10% Acetic Acid dropwise. The acidification often breaks up the salt bridges causing the gel.
-
If that fails, add Acetonitrile (ACN) to a final concentration of 20%.
-
Warning: Once a gel forms, recovery is rarely 100%. Always dissolve in water/weak acid first, then dilute into PBS.
-
Q2: My peptide dissolved, but my electrophysiology (TEVC) data shows no inhibition of
-
Diagnosis: Disulfide Scrambling. If the peptide was stored at pH > 8.0 or exposed to reducing agents (DTT, Beta-mercaptoethanol), the native "globular" disulfide connectivity (Cys2-Cys8, Cys3-Cys16) may have shifted to the inactive "ribbon" or "bead" isomers.
-
The Fix: Verify the mass and purity via HPLC/MS. If the mass is correct but activity is zero, the folding is incorrect. You cannot easily refold this in a standard lab setting; purchase a new batch and ensure storage at pH < 7.
Q3: I lost 50% of my peptide mass after reconstitution. Where did it go?
-
Diagnosis: Adsorption. PnIA is sticky. If you used standard polystyrene or polypropylene tubes and low concentrations (< 10 µM), the peptide is coating the walls of your tube.
-
The Fix:
-
Always use LoBind / Low Retention tubes.
-
Add 0.1% BSA (Bovine Serum Albumin) to your working buffers to "block" the plastic sites (ensure BSA doesn't interfere with your specific assay).
-
Technical Data Summary
| Parameter | Specification | Notes |
| Sequence | GCCSLPPCAANNPDYC-NH2 | C-terminal amidation is standard for stability. |
| MW | 1622.8 Da | Monoisotopic mass. |
| Disulfide Connectivity | C2-C8, C3-C16 | "Globular" isomer (Native).[1] Essential for activity.[2][3] |
| Solubility Limit | ~5 mg/mL (Water) | Decreases significantly in high-salt buffers. |
| Isoelectric Point (pI) | ~3.8 - 4.2 | Avoid buffers near this pH range to prevent isoelectric precipitation. |
| Preferred Solvent | Water or 0.1M Acetic Acid | For stock solution preparation. |
References
-
Tocris Bioscience. (n.d.).
-Conotoxin PnIA Technical Data and Reconstitution Calculator. Retrieved from [Link] -
Hu, S. H., et al. (1996). The 1.1 A crystal structure of the neuronal acetylcholine receptor antagonist, alpha-conotoxin PnIA from Conus pennaceus. Structure. Retrieved from [Link]
-
AmbioPharm. (n.d.). Which salt form should I choose for my peptide? (TFA vs Acetate). Retrieved from [Link]
-
GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail (TFA Contamination). Retrieved from [Link]
Sources
Technical Support Center: PnIA Analog Development & SAR Profiling
Current Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Topic: Structure-Activity Relationship (SAR) & Synthesis of
Welcome to the PnIA Development Hub
You are likely here because your PnIA analogs are either failing to fold correctly, eluting as multiple peaks on HPLC, or showing inconsistent inhibition profiles on nicotinic acetylcholine receptors (nAChRs). PnIA (
However, the "Holy Grail" of PnIA SAR is often the [A10L] mutation , which flips selectivity toward the homomeric
This guide bypasses generic advice. We focus on the critical failure points in the Synthesis
Module 1: Synthesis & Oxidative Folding (The Chemistry Desk)
Current Issue: "I have a mass match, but my peptide is inactive or elutes early."
The "Isomer Trap" Diagnosis
-Conotoxins possess a specific disulfide framework (Cys I–III, Cys II–IV). However, thermodynamic folding often produces the "Ribbon" isomer (Cys I–IV, Cys II–III) or the "Bead" isomer (Cys I–II, Cys III–IV), which are pharmacologically inert or have drastically altered affinity.Q: How do I distinguish the native "Globular" fold from the "Ribbon" isomer? A: In Reverse-Phase HPLC (RP-HPLC), the hydrophobic patch of the Globular (Native) isomer usually causes it to elute later than the Ribbon isomer.
-
Ribbon Isomer: More flexible, often elutes earlier.
-
Globular Isomer: Compact, exposes the hydrophobic core (critical for PnIA activity), elutes later.
Protocol: Directed (Regioselective) Folding
If one-step oxidation (air/DMSO) yields a mix, you must force the connectivity using orthogonal protection.
-
Synthesis: Use Trt protection for Cys pair 1 (Cys2, Cys8) and Acm protection for Cys pair 2 (Cys3, Cys16).
-
Cleavage: Standard TFA cleavage removes Trt but leaves Acm intact.
-
Oxidation 1 (Buffer): 0.1M NH4HCO3 (pH 8.0), open air, 24h. Forms Cys2–Cys8.
-
Oxidation 2 (Iodine): Dissolve peptide in 50% acetic acid/H2O. Add Iodine (
) to remove Acm and form Cys3–Cys16 simultaneously. -
Quench: Ascorbic acid.
Visualization: Folding Pathway & Isomer Logic
Figure 1: The oxidative folding landscape of PnIA. The Native (Globular) form is required for bioactivity. Kinetic traps often lead to the Ribbon isomer.
Module 2: SAR & Design Strategy (The Engineering Desk)
Current Issue: "My analog lost potency at
The Critical "Switch" Residues
The SAR of PnIA is dominated by Loop 2 (residues between Cys2 and Cys3). The most famous modification is the A10L mutation.
-
PnIA (WT): Contains Alanine at pos 10. High affinity for
. -
[A10L]PnIA: Substitution with Leucine . Creates a hydrophobic "plug" that fits the
binding pocket, shifting selectivity.
Q: Why did my modification at Position 10 fail?
A: The
-
Success: Leucine (Leu), Norleucine (Nle), Phenylalanine (Phe). These maintain or increase
potency. -
Failure: Charged or polar residues (Asp, Lys, Ser) at position 10 will destroy
affinity due to electrostatic repulsion in the hydrophobic pocket.
Comparative Data: Selectivity Profiles
| Analog | Sequence (Loop 2 Focus) | Primary Target | IC50 (nM) | Selectivity Driver |
| PnIA (WT) | ...C A P ... | ~10 nM | Small side chain fits | |
| [A10L]PnIA | ...C L P ... | ~160 nM | Leu10 hydrophobic interaction | |
| [A10Nle]PnIA | ...C Nle P ... | ~44 nM | Enhanced hydrophobic packing | |
| [A10D]PnIA | ...C D P ... | Inactive | >10 | Charge repulsion |
Module 3: Functional Assays (The Biology Desk)
Current Issue: "My
Troubleshooting Two-Electrode Voltage Clamp (TEVC)
When testing PnIA analogs on Xenopus oocytes, variability is usually due to perfusion kinetics, not the peptide itself. PnIA is a fast-off antagonist (unlike
Q: Why is my inhibition lower than reported values? A: You are likely washing it out before the pulse arrives.
-
Pre-incubation: PnIA analogs require minimal pre-incubation (2–5 mins) due to rapid association.
-
Co-application: Because PnIA has a fast dissociation rate (
), you must co-apply the toxin with the agonist (Acetylcholine) during the recording pulse. If you wash the toxin out before applying ACh, the receptor will recover, and you will see no inhibition.
Visualization: TEVC Decision Logic
Figure 2: Troubleshooting logic for fast-off antagonists like PnIA in electrophysiology assays.
References
-
Hogg, R. C., et al. (1999). Structure-activity relationships of alpha-conotoxins. Reviews of Physiology, Biochemistry and Pharmacology.
-
Luo, S., et al. (1999). Single amino acid substitutions in alpha-conotoxin PnIA shift selectivity for subtypes of the mammalian neuronal nicotinic acetylcholine receptor. Biochemistry.
-
Hogg, R. C., et al. (2003). The structure and activity of the alpha-conotoxin PnIA at nicotinic acetylcholine receptors.[1] Journal of Biological Chemistry.
-
Kasheverov, I. E., et al. (2006). Natural alpha-conotoxins and their synthetic analogues in study of nicotinic acetylcholine receptors.[1] Russian Journal of Bioorganic Chemistry.
-
Celie, P. H., et al. (2005). Crystal structure of nicotinic acetylcholine receptor homolog AChBP in complex with an alpha-conotoxin PnIA variant. Nature Structural & Molecular Biology.[1]
Sources
Validation & Comparative
A Tale of Two Toxins: A Comparative Guide to the Nicotinic Acetylcholine Receptor Selectivity of α-Conotoxins PnIA and PnIB
In the intricate world of neuroscience research and drug discovery, precision is paramount. The ability to selectively target specific receptor subtypes is the holy grail for developing novel therapeutics with enhanced efficacy and reduced side effects. Among the vast arsenal of pharmacological tools, conotoxins, peptides isolated from the venom of marine cone snails, have emerged as exquisitely precise probes for studying ion channels. This guide delves into a comparative analysis of two closely related α-conotoxins, PnIA and PnIB, renowned for their differential selectivity towards neuronal nicotinic acetylcholine receptors (nAChRs). Understanding the subtle yet significant differences in their structure and function provides a compelling case study in the rational design of subtype-selective ligands.
Introduction to α-Conotoxins PnIA and PnIB
α-Conotoxins are a class of small, disulfide-rich peptides that act as competitive antagonists at nAChRs.[1] PnIA and PnIB, isolated from the venom of Conus pennaceus, are 16-amino acid peptides that share a high degree of sequence homology, differing at only two positions.[2][3] Despite their striking similarity, these two toxins exhibit distinct preferences for different nAChR subtypes, making them invaluable tools for dissecting the pharmacology of these complex receptors.[1][4]
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[5] They are implicated in a wide range of physiological processes, including cognitive function, reward, and autonomic control. Dysregulation of nAChR signaling is associated with various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The diversity of nAChR subtypes, arising from the assembly of different α and β subunits, presents a significant challenge for therapeutic targeting. The profound subtype selectivity of conotoxins like PnIA and PnIB offers a unique opportunity to unravel the specific roles of these receptor subtypes.
Unraveling the Selectivity Profile: A Head-to-Head Comparison
The defining characteristic that distinguishes PnIA and PnIB is their remarkable difference in selectivity for nAChR subtypes. PnIA is a potent antagonist of α3β2 nAChRs, while PnIB preferentially targets the α7 subtype.[1][6] This divergence in selectivity is primarily attributed to a single amino acid difference at position 10.[1]
| Toxin | nAChR Subtype | IC50 (nM) | Reference(s) |
| α-Conotoxin PnIA | α3β2 | 7.9 - 9.56 | [6] |
| α7 | 62.7 - 252 | [6][7][8] | |
| α-Conotoxin PnIB | α7 | More potent than PnIA | [4] |
| Neuronal (presumed α3β2) | Less potent than PnIA | [1][4] |
Note: Specific IC50 values for PnIB across a range of isolated nAChR subtypes are not as extensively documented in publicly available literature as those for PnIA. The data presented reflects the generally accepted selectivity profile based on comparative studies.
The Structural Basis of Selectivity: A Story of a Single Residue
The key to understanding the divergent selectivity of PnIA and PnIB lies in their amino acid sequences.
Sequence Alignment:
| Toxin | Sequence |
| PnIA | GCCSLPPCAA NPDYC |
| PnIB | GCCSLPPCAL SNPDYC |
The critical difference is at position 10, where PnIA has an Alanine (A) residue, and PnIB has a Leucine (L) residue.[3] The larger, more hydrophobic side chain of Leucine in PnIB is thought to be a key determinant for its enhanced potency at the α7 nAChR.[1] Conversely, the smaller Alanine residue in PnIA appears to be more favorable for binding to the α3β2 subtype. This subtle change dramatically alters the toxin's interaction with the ligand-binding pocket of the respective nAChR subtypes, highlighting the exquisite sensitivity of these receptors to ligand structure.
Caption: Differential selectivity of PnIA and PnIB for nAChR subtypes.
Experimental Workflows for Determining Selectivity
The determination of conotoxin selectivity relies on a variety of robust experimental techniques. The following are detailed protocols for the key assays used to characterize the interaction of PnIA and PnIB with nAChRs.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is a cornerstone for characterizing the effects of ion channel modulators. It allows for the precise measurement of ion flow across the cell membrane in response to receptor activation.
Experimental Workflow:
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
Step-by-Step Methodology:
-
Oocyte Preparation:
-
Surgically remove oocytes from a female Xenopus laevis frog.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with a solution containing the cRNA encoding the desired α and β nAChR subunits.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
TEVC Recording:
-
Place a single oocyte in the recording chamber continuously perfused with a saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Use a voltage-clamp amplifier to hold the oocyte membrane potential at a steady level (e.g., -70 mV).
-
Apply a known concentration of acetylcholine (ACh) to the oocyte to activate the nAChRs and record the resulting inward current.
-
After a baseline reading is established, apply varying concentrations of the α-conotoxin (PnIA or PnIB) to the chamber and then co-apply with ACh.
-
Record the inhibition of the ACh-induced current by the conotoxin.
-
Perform washout steps to observe the reversibility of the toxin's effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of the conotoxin.
-
Plot the percentage of inhibition against the logarithm of the conotoxin concentration to generate a dose-response curve.
-
Fit the curve using a sigmoidal dose-response equation to determine the IC50 value, which represents the concentration of the toxin required to inhibit 50% of the receptor response.
-
Competitive Radioligand Binding Assays
This biochemical assay measures the ability of a test compound (the conotoxin) to displace a radiolabeled ligand that is known to bind to the target receptor.
Experimental Workflow:
Caption: Workflow for competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Use cell lines or tissues endogenously or recombinantly expressing the nAChR subtype of interest.
-
Homogenize the cells or tissues and centrifuge to isolate the cell membranes containing the receptors.
-
-
Binding Assay:
-
In a multi-well plate, incubate the prepared membranes with a constant concentration of a suitable radioligand (e.g., [³H]-epibatidine for many nAChR subtypes).
-
Add increasing concentrations of the unlabeled conotoxin (PnIA or PnIB) to the wells.
-
Allow the reaction to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters to remove any unbound radioactivity.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the conotoxin concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Calcium Imaging Assays
Functional assays using calcium-sensitive fluorescent dyes can be employed to measure the influx of calcium through nAChRs, particularly the highly calcium-permeable α7 subtype.
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate cells expressing the nAChR of interest onto a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader or a microscope equipped with a calcium imaging system to measure the baseline fluorescence of the cells.
-
Apply an agonist (e.g., ACh or choline) to stimulate the nAChRs, leading to calcium influx and an increase in fluorescence.
-
In separate wells, pre-incubate the cells with varying concentrations of the conotoxin (PnIA or PnIB) before adding the agonist.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity upon agonist application in the presence and absence of the conotoxin.
-
Calculate the percentage of inhibition of the calcium response at each conotoxin concentration.
-
Generate a dose-response curve and calculate the IC50 value.
-
Conclusion: Precision Tools for a Complex Target
The comparative analysis of α-conotoxins PnIA and PnIB provides a powerful illustration of how subtle structural modifications can lead to profound changes in biological activity. The single amino acid substitution at position 10 acts as a molecular switch, redirecting the toxins' affinity towards different nAChR subtypes. This remarkable specificity makes PnIA and PnIB indispensable research tools for elucidating the physiological and pathological roles of α3β2 and α7 nAChRs, respectively. Furthermore, the structure-activity relationships revealed by these toxins offer a blueprint for the rational design of novel, highly selective nAChR modulators with therapeutic potential for a range of neurological disorders. As our understanding of the intricate pharmacology of nAChRs continues to evolve, the lessons learned from these venom-derived peptides will undoubtedly pave the way for the next generation of precision therapeutics.
References
-
Tocris Bioscience. α-Conotoxin PnIA. Retrieved from [Link]
- Hone, A. J., et al. (2019). Computational Design of α-Conotoxins to Target Specific Nicotinic Acetylcholine Receptor Subtypes. Scientific Reports, 9(1), 1-13.
- Jin, Y., et al. (2024).
- Luo, S., et al. (2018). Characterization of an α4/7-Conotoxin LvIF from Conus lividus That Selectively Blocks α3β2 Nicotinic Acetylcholine Receptor. Marine Drugs, 16(11), 441.
- Hogg, R. C., et al. (1999). Single amino acid substitutions in alpha-conotoxin PnIA shift selectivity for subtypes of the mammalian neuronal nicotinic acetylcholine receptor. The Journal of biological chemistry, 274(51), 36559–36564.
- Akondi, K., et al. (2014). Conotoxins targeting nicotinic acetylcholine receptors: an overview. Marine drugs, 12(4), 2070–2104.
- Hu, S. H., et al. (1996). The 1.1 A crystal structure of the neuronal acetylcholine receptor antagonist, alpha-conotoxin PnIA from Conus pennaceus. Structure (London, England : 1993), 4(4), 417–423.
- Abreo, M. A., et al. (1997). Characterization of alpha-conotoxin interactions with the nicotinic acetylcholine receptor and monoclonal antibodies. Biochemical Journal, 324(1), 243-250.
- Wonnacott, S., & Bar-Shira, O. (2010). Conotoxins targeting nicotinic acetylcholine receptors: an overview. Marine drugs, 8(7), 2170–2201.
- Hu, S. H., et al. (1997). Crystal structure at 1.1 A resolution of alpha-conotoxin PnIB: comparison with alpha-conotoxins PnIA and GI. Biochemistry, 36(37), 11323–11330.
- Bascos, N. D. A., & Saloma, C. P. (2021). Simulated Docking of alpha-Conotoxin Interactions with Nicotinic Acetylcholine Receptors. Philippine Journal of Science, 150(S1), 319-330.
- Liu, J., et al. (2022). Preparation and Functional Identification of a Novel Conotoxin QcMNCL-XIII0.
- Wang, C., et al. (2022). Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. STAR protocols, 3(1), 101158.
- Geiger, D., et al. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Journal of visualized experiments : JoVE, (119), 54933.
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A Comparative Guide to Species-Specific nAChR Sensitivity to α-Conotoxin PnIA
For researchers, neuroscientists, and drug development professionals, understanding the nuanced interactions between ligands and their targets is paramount. This guide provides an in-depth technical comparison of the species-specific sensitivity of nicotinic acetylcholine receptors (nAChRs) to the potent antagonist, α-conotoxin PnIA. By synthesizing experimental data and elucidating the underlying molecular mechanisms, this document serves as a critical resource for designing and interpreting studies involving this invaluable pharmacological tool.
Introduction: The Significance of α-Conotoxin PnIA and Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their involvement in a wide array of physiological processes and pathological conditions, including pain, neurodegenerative diseases, and nicotine addiction, makes them a key target for therapeutic intervention.[1][2]
α-Conotoxins, a class of small, disulfide-rich peptides isolated from the venom of marine cone snails, are highly selective antagonists of nAChRs.[1][2] Among these, α-conotoxin PnIA, derived from Conus pennaceus, has emerged as a powerful pharmacological probe due to its distinct subtype selectivity.[1][2] This guide will explore the fascinating species-dependent variations in the sensitivity of nAChR subtypes to PnIA, providing a framework for leveraging this toxin in neuroscience research and drug discovery.
Comparative Potency of α-Conotoxin PnIA Across Species and nAChR Subtypes
The inhibitory activity of α-conotoxin PnIA and its analogues varies significantly across different nAChR subtypes and, importantly, between species. This differential sensitivity is a critical consideration for researchers extrapolating findings from animal models to human physiology. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, provides a quantitative basis for these comparisons.
| Toxin/Analogue | nAChR Subtype | Species | IC50 (nM) | Reference(s) |
| α-Conotoxin PnIA | α3β2 | Rat | 9.56 - 14 | [3] |
| α7 | Rat | 252 - 349 | [4] | |
| α-Conotoxin PnIB | α3β2 | Rat | 33 | [3] |
| [A10L]PnIA | α7 | Rat | 1.4 - 168 | [1][3][4] |
| [N11S]PnIA | - | Rat | 375 | [3] |
Note: IC50 values can vary depending on the experimental conditions, such as the expression system and specific assay used.
As the data illustrates, native PnIA is a potent antagonist of the rat α3β2 nAChR, while exhibiting significantly lower potency at the rat α7 subtype.[4] Interestingly, a single amino acid substitution, such as the A10L mutation, can dramatically shift the selectivity of PnIA towards the α7 nAChR.[1][3][4] This highlights the exquisite sensitivity of the toxin-receptor interaction to subtle structural changes.
The Molecular Basis of Species-Specific Sensitivity
The observed differences in potency are rooted in the molecular architecture of the nAChR ligand-binding domain. This binding pocket is located at the interface between two adjacent subunits, with contributions from a "principal" face (typically an α subunit) and a "complementary" face (a non-α or another α subunit).[1] Variations in the amino acid sequences of these subunits between species can profoundly impact the affinity of α-conotoxin PnIA.
Key Amino Acid Residues in nAChR Subunits
Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that act as determinants of PnIA sensitivity.
-
α3 Subunit: In the rat α3β2 receptor, residues Proline-182, Isoleucine-188, and Glycine-198 within the C-loop of the α3 subunit have been shown to be critical for the high-affinity binding of PnIA.[1]
-
β Subunits: The composition of the β subunit also plays a crucial role. For instance, the off-rate of the α-conotoxin BuIA is significantly slower for β4-containing nAChRs compared to β2-containing receptors, and residues at positions 59 and 119 of the β subunit are key determinants of this difference.
A Case Study: Rat vs. Human α7 nAChR Sensitivity
A compelling example of species-specific sensitivity is observed in the α7 nAChR. Certain α-conotoxin analogues are markedly more potent on the rat α7 receptor compared to its human counterpart. Research has pinpointed a single amino acid difference as a major contributor to this discrepancy. The rat α7 subunit possesses a lysine (K) at position 185, while the human α7 subunit has an arginine (R) at the equivalent position. Mutating the rat receptor's K185 to an arginine reduces the toxin's affinity, making it resemble the lower affinity of the human receptor. Conversely, the reverse mutation in the human α7 nAChR (R185K) enhances the toxin's potency.
This molecular-level understanding is critical for the rational design of conotoxin analogues with improved selectivity for human nAChR subtypes, a crucial step in the development of novel therapeutics.
Experimental Protocols for Assessing nAChR Sensitivity
The determination of α-conotoxin PnIA's potency on different nAChR subtypes relies on robust and reproducible experimental methodologies. Two primary techniques are widely employed in the field: two-electrode voltage clamp electrophysiology and competitive radioligand binding assays.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This powerful electrophysiological technique allows for the functional characterization of ion channels expressed in a heterologous system.
Experimental Workflow:
Step-by-Step Methodology:
-
cRNA Preparation: Synthesize capped messenger RNA (cRNA) for the desired nAChR subunits (e.g., rat α3 and β2) from linearized plasmid DNA templates using an in vitro transcription kit.
-
Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis frog.
-
Microinjection: Inject a precise amount of the cRNA mixture into the cytoplasm of each oocyte.
-
Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for the expression and assembly of functional nAChRs on the cell membrane.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Clamp the oocyte's membrane potential at a holding potential of -70 mV using a two-electrode voltage clamp amplifier.
-
-
Data Acquisition:
-
Establish a baseline current by applying the agonist acetylcholine (ACh) at its EC50 concentration to elicit a control response.
-
Wash out the agonist and then incubate the oocyte with varying concentrations of α-conotoxin PnIA for a defined period.
-
Re-apply the ACh to measure the inhibited current.
-
Calculate the percentage of inhibition for each toxin concentration and plot a dose-response curve to determine the IC50 value.
-
Competitive Radioligand Binding Assay
This biochemical assay measures the affinity of a non-radiolabeled ligand (the "competitor," in this case, α-conotoxin PnIA) for a receptor by its ability to displace a radiolabeled ligand with known binding characteristics.
Experimental Workflow:
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a source known to express the nAChR subtype of interest (e.g., transfected cell lines or specific brain regions).
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine), and a range of concentrations of unlabeled α-conotoxin PnIA.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of α-conotoxin PnIA. Fit the data to a sigmoidal dose-response curve to determine the IC50. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Structural Insights into PnIA-nAChR Interactions
The co-crystal structure of an α-conotoxin PnIA variant ([A10L, D14K]) in complex with the acetylcholine binding protein (AChBP), a soluble homolog of the nAChR ligand-binding domain, has provided invaluable insights into the molecular interactions that govern binding and selectivity.[1]
The toxin binds deep within the ligand-binding pocket, making extensive contacts with residues on both the principal and complementary faces of the subunit interface. The central helix of the conotoxin protrudes into the binding site, while its N- and C-termini are oriented towards the top and bottom of the pocket, respectively.[1]
The species-specific differences in amino acid residues within these loops directly impact the binding affinity of PnIA. For example, the substitution of a key residue in the C-loop of the α subunit can either create a more favorable or a less favorable interaction with the conotoxin, thereby altering its potency.
Conclusion and Future Directions
α-Conotoxin PnIA is a highly valuable tool for dissecting the pharmacology of nicotinic acetylcholine receptors. However, a thorough understanding of its species-specific sensitivities is essential for the accurate interpretation of experimental data and for the translation of preclinical findings to human applications. The differential potency of PnIA and its analogues is a direct consequence of subtle yet significant variations in the amino acid sequences of nAChR subunits across different species.
Future research should focus on:
-
Expanding the Pharmacological Profile: Systematically characterizing the potency of PnIA and a wider range of its analogues on nAChR subtypes from diverse species, including avian and non-human primate models.
-
High-Resolution Structural Studies: Obtaining co-crystal structures of PnIA and its analogues with intact nAChRs from different species to provide a more detailed and accurate picture of the binding interactions.
-
Rational Analogue Design: Utilizing the growing body of structural and pharmacological data to design novel PnIA-based ligands with enhanced potency and selectivity for specific human nAChR subtypes, paving the way for the development of next-generation therapeutics.
By continuing to explore the intricate dance between α-conotoxins and their nAChR targets, the scientific community can unlock new avenues for understanding neurotransmission and for treating a host of debilitating neurological disorders.
References
-
Hogg, R. C., Miranda, L. P., Craik, D. J., Lewis, R. J., Alewood, P. F., & Adams, D. J. (1999). Single amino acid substitutions in alpha-conotoxin PnIA shift selectivity for subtypes of the mammalian neuronal nicotinic acetylcholine receptor. The Journal of biological chemistry, 274(51), 36559–36564. [Link]
-
Ulens, C., Hogg, R. C., Celie, P. H., Bertrand, D., Tytgat, J., & Sixma, T. K. (2014). Conotoxins targeting nicotinic acetylcholine receptors: an overview. Marine drugs, 12(5), 2970–3004. [Link]
-
Kasheverov, I. E., Chugunov, A. O., Kudryavtsev, D. S., Ivanov, I. A., Zhmak, M. N., Shelukhina, I. V., ... & Tsetlin, V. I. (2016). High-Affinity α-Conotoxin PnIA Analogs Designed on the Basis of the Protein Surface Topography Method. Scientific reports, 6(1), 1-13. [Link]
-
ResearchGate. IC 50 values (in nM) of the conotoxins AdIA and GaIA on the indicated nAChR subtypes. [Link]
-
Bascos, N. D., Caberoy, J. C. A., & Lluisma, A. O. (2023). Simulated Docking of α-Conotoxin Interactions with Nicotinic Acetylcholine Receptors. Philippine Journal of Science, 152(5), 1709-1722. [Link]
-
Hone, A. J., et al. (2019). Rational Design of Potent α-Conotoxin PeIA Analogues with Non-Natural Amino Acids for the Inhibition of Human α9α10 Nicotinic Acetylcholine Receptors. Marine Drugs, 17(11), 633. [Link]
-
Papke, R. L., & Thinschmidt, J. S. (1998). Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis. British journal of pharmacology, 123(7), 1433–1443. [Link]
-
Celie, P. H., van Rossum-Fikkert, S. E., van Dijk, W. J., Brejc, K., Smit, A. B., & Sixma, T. K. (2005). Crystal structure of nicotinic acetylcholine receptor homolog AChBP in complex with an alpha-conotoxin PnIA variant. Nature structural & molecular biology, 12(7), 582-588. [Link]
-
Jia, Y., et al. (2018). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Journal of Pharmacology and Experimental Therapeutics, 365(2), 265-272. [Link]
-
Everhart, D., et al. (2003). Identification of Residues That Confer α-Conotoxin-PnIA Sensitivity on the α3 Subunit of Neuronal Nicotinic Acetylcholine Receptors. Journal of Pharmacology and Experimental Therapeutics, 306(2), 664-670. [Link]
-
ResearchGate. Amino acid sequence alignment of rat 2 and 4 nAChR subunits, which have... [Link]
-
Zouridakis, M., et al. (2022). Structures of muscle-type nicotinic acetylcholine receptor with α-conotoxins reveal determinants of receptor-subtype. bioRxiv. [Link]
-
Albuquerque, E. X., et al. (2009). The Road to Discovery of Neuronal Nicotinic Cholinergic Receptor Subtypes. Journal of Pharmacology and Experimental Therapeutics, 328(2), 343-353. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Jackson, D. C., et al. (2024). Single-cell quantitative expression of nicotinic acetylcholine receptor mRNA in rat hippocampal interneurons. PLOS ONE, 19(4), e0301592. [Link]
-
UniProt. nAChR - Nicotinic acetylcholine receptor alpha1 subunit - Heliothis virescens (Tobacco budworm moth). [Link]
-
Michel, A. D. (1999). Radioligand Binding Studies. In: Methods in Molecular Biology, vol 106. Humana Press. [Link]
-
Alfa Cytology. Competitive Radioligand Binding Assays. [Link]
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- 4. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
structural comparison of alpha-conotoxin PnIA and GI
Structural & Functional Dichotomy: -Conotoxin PnIA vs. GI[1][2]
Executive Summary
12345678PnIAGI-
-PnIA (Conus pennaceus): A 16-residue peptide belonging to the 4/7 subfamily . It is a selective antagonist for neuronal nAChRs (specifically
). -
-GI (Conus geographus): A 13-residue peptide belonging to the 3/5 subfamily . It is a potent antagonist for muscle-type nAChRs (
).[9]
This guide dissects the structural determinants driving this selectivity and provides validated protocols for their synthesis and characterization.
Structural Architecture: The 3/5 vs. 4/7 Framework
The primary structural differentiator is the loop size between cysteine residues, which dictates the peptide's 3D topology and receptor binding interface.
Sequence and Loop Analysis
Both toxins utilize the characteristic "CC-C-C" cysteine framework, but the spacing (loops) defines their subfamily.
| Feature | ||
| Source | Conus geographus (Piscivorous) | Conus pennaceus (Molluscivorous) |
| Subfamily | 3/5 (3 residues Loop 1; 5 residues Loop 2) | 4/7 (4 residues Loop 1; 7 residues Loop 2) |
| Sequence | E C C N P A C G R H Y S C - NH2 | G C C S L P P C A L S N P D Y C - NH2 |
| Length | 13 Residues | 16 Residues |
| Net Charge (pH 7) | +1 (Arg9, Glu1 is N-term) | 0 (Neutral overall) |
| PDB Entry | 1NOT (X-Ray, 1.2 Å), 1XGA (NMR) | 1PEN (X-Ray, 1.1 Å), 1AKG (PnIB) |
Disulfide Connectivity & Topology
Both peptides naturally fold into the Globular isomer (C1-C3, C2-C4). This connectivity rigidifies the backbone, presenting the loops as recognition epitopes.
-
GI Topology: Adopts a flattened "triangular slab" shape. The short loops constrain the backbone into a tight 3(10)-helix or distorted
-turn. -
PnIA Topology: The longer loops allow for a more defined
-helical turn (residues 6-11) followed by a -turn. This creates a distinct hydrophobic face and a polar face.[5][6]
Structural Visualization (DOT Diagram)
The following diagram illustrates the topological difference and disulfide connectivity.
Figure 1: Structural topology and functional mapping of GI vs. PnIA.
Pharmacological Performance
The structural differences translate directly to target selectivity.
Target Selectivity Profile
-
-GI: Highly selective for the mammalian neuromuscular junction . It binds thengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> interface of the muscle receptor with high affinity. It shows negligible activity at neuronal subtypes ( , ). -
-PnIA: Selective for neuronal
receptors. It discriminates against the muscle subtype and other neuronal subtypes like (though the related PnIB targets ).
Comparative Potency Data (Experimental Benchmarks)
| Parameter | ||
| Primary Target | Muscle nAChR ( | Neuronal nAChR ( |
| IC | ~20 - 45 nM (Rat muscle) | ~10 - 30 nM (Rat |
| Selectivity Ratio | >1000-fold vs. | >100-fold vs. |
| Key Residue | Arg9 : Electrostatic interaction with | Leu10/Asp14 : Hydrophobic packing and H-bonding. |
| Off-Rate ( | Slow (quasi-irreversible wash) | Moderate (reversible) |
Critical Insight: The positive charge of Arg9 in GI is the "warhead" for the muscle receptor. In PnIA, replacing the homologous region with hydrophobic residues (Leu10) shifts selectivity to the neuronal receptor.
Experimental Protocols: Synthesis & Folding
To study these toxins, high-fidelity synthesis is required. The following protocol ensures the correct "Globular" isomer is formed, avoiding the inactive "Ribbon" (C1-C4, C2-C3) or "Bead" isomers.
Solid Phase Peptide Synthesis (SPPS)
Method: Fmoc-chemistry on Rink Amide resin (0.5 mmol/g loading).
-
Coupling: Use HBTU/DIEA (4 equiv) for 45 min. Double couple Cysteines and bulky residues (Val, Ile, Thr).
-
Deprotection: 20% Piperidine in DMF (2 x 5 min).
-
Cleavage: TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5) for 2.5 hours.
-
Note: EDT (Ethane dithiol) is crucial to prevent oxidation of Met/Trp and scavenging of t-butyl cations, though these specific toxins lack Met/Trp, it protects Cys thiols.
-
Oxidative Folding Workflow (Regioselective Strategy)
While one-pot oxidation often yields the globular form for
Step 1: Protection Scheme Design
-
Cys 1 & 3: Protect with Trt (Acid labile, removed during cleavage).
-
Cys 2 & 4: Protect with Acm (Acetamidomethyl, stable to TFA).
Step 2: First Oxidation (C1-C3 Formation)
-
Dissolve linear peptide (0.1 mg/mL) in 0.1 M NH4HCO3 (pH 8.0).
-
Stir open to air at 4°C for 24-48 hours.
-
Monitor by HPLC (Shift to earlier retention time).
-
Result: Peptide with one disulfide (C1-C3) and two Acm-protected Cys.[6]
Step 3: Second Oxidation (C2-C4 Formation)
-
Dissolve mono-disulfide peptide in 50% acetic acid/H2O.
-
Add Iodine (10 equiv) in MeOH. Stir for 10-30 min.
-
Quench with Ascorbic Acid (until colorless).
-
Result: Native Globular Isomer.
Folding Workflow Diagram
Figure 2: Regioselective oxidative folding pathway to ensure native globular connectivity.
References
-
Hu, S. H., et al. (1996). "The 1.1 Å crystal structure of the neuronal acetylcholine receptor antagonist, alpha-conotoxin PnIA from Conus pennaceus." Biochemistry.
-
Guddat, L. W., et al. (1996). "Three-dimensional structure of the alpha-conotoxin GI at 1.2 A resolution."[10][11] Biochemistry.
-
Gehrmann, J., et al. (1999). "Structure determination of the three disulfide bond isomers of alpha-conotoxin GI: a model for the role of disulfide bonds in structural stability." Journal of Molecular Biology.
-
Luo, S., et al. (2006). "Alpha-conotoxin PnIA functional determinants for the alpha3beta2 nicotinic acetylcholine receptor." Journal of Biological Chemistry.
-
McIntosh, J. M., et al. (1999). "Conus peptides targeted to specific nicotinic acetylcholine receptor subtypes." Annual Review of Biochemistry.
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The Evolving Pharmacology of α-Conotoxin PnIA: A Comparative Guide to Synthetic Analogs
Introduction: The Promise of a Snail's Venom
From the venom of the cone snail Conus pennaceus, emerges α-conotoxin PnIA, a 16-amino acid peptide with a remarkable affinity and selectivity for nicotinic acetylcholine receptors (nAChRs).[1] These ligand-gated ion channels are critical players in synaptic transmission throughout the central and peripheral nervous systems, and their dysfunction is implicated in a range of neurological disorders, including neuropathic pain and Alzheimer's disease.[1][2] PnIA's ability to potently and selectively antagonize specific nAChR subtypes has positioned it as both a valuable research tool and a promising scaffold for the development of novel therapeutics.[2]
This guide provides a comprehensive comparison of the pharmacology of native PnIA and its synthetic analogs, offering researchers, scientists, and drug development professionals an in-depth understanding of their structure-activity relationships, experimental characterization, and therapeutic potential.
The Rationale for Synthetic Analogs: Refining Nature's Design
While native PnIA exhibits potent activity, the drive to develop synthetic analogs stems from the desire to enhance its pharmacological properties for therapeutic applications. The primary goals of analog design are to:
-
Improve Subtype Selectivity: Different nAChR subtypes are associated with distinct physiological functions. Enhancing selectivity for a specific subtype can minimize off-target effects and improve the therapeutic window.
-
Increase Potency: Higher potency allows for lower effective doses, reducing the potential for toxicity and side effects.
-
Enhance Stability: Peptide-based drugs can be susceptible to degradation by proteases. Modifications can be introduced to increase their stability in biological systems.
-
Elucidate Structure-Activity Relationships (SAR): By systematically modifying the amino acid sequence, researchers can identify key residues responsible for binding and selectivity, providing valuable insights for rational drug design.[3]
Comparative Pharmacology: A Tale of Two Positions
The pharmacological profile of PnIA is exquisitely sensitive to amino acid substitutions, particularly at positions 10 and 14 of its peptide chain. These modifications can dramatically alter its potency and selectivity for different nAChR subtypes.
Quantitative Comparison of PnIA and its Analogs
The following table summarizes the inhibitory potency (IC50) of PnIA and several of its key synthetic analogs at various nAChR subtypes. This data, derived from electrophysiological studies, provides a clear quantitative comparison of their pharmacological profiles.
| Compound | nAChR Subtype | IC50 (nM) | Reference(s) |
| PnIA (native) | Rat Parasympathetic Neurons | 14 | [4] |
| Chick α7 | 349 | [1] | |
| α3β2 | Potent Antagonist | [5] | |
| [A10L]PnIA | Rat Parasympathetic Neurons | 1.4 | [4] |
| Chick α7 | 168 | [1] | |
| α3β2 | Reduced Affinity | [6] | |
| [N11S]PnIA | Rat Parasympathetic Neurons | 375 | [4] |
| PnIB | Rat Parasympathetic Neurons | 33 | [4] |
| [A10M]PnIA | α3β2 | Interacts with hydrophobic funnel | [6] |
| [A10Nle]PnIA | α7 | Ki = 44 | [7] |
| α3β2 | IC50 = 0.7 | [7] |
Structure-Activity Relationship (SAR) Analysis: The Critical Role of Position 10
The data clearly indicates that the amino acid at position 10 is a critical determinant of PnIA's selectivity. The native PnIA, with an alanine at position 10, shows a preference for the α3β2 nAChR subtype.[5] However, substituting this small, non-polar residue with a larger, more hydrophobic leucine ([A10L]PnIA) dramatically shifts the selectivity towards the α7 nAChR subtype.[4] This is attributed to the interaction of the residue at position 10 with a hydrophobic pocket at the receptor binding site.[6] Further modifications at this position, such as with methionine ([A10M]PnIA) or norleucine ([A10Nle]PnIA), also result in potent analogs, with [A10Nle]PnIA showing a remarkable increase in affinity for the α7 subtype, although its selectivity reverts to α3β2.[6][7]
Conversely, the substitution at position 11 from asparagine to serine ([N11S]PnIA) leads to a significant decrease in potency, highlighting the importance of this residue in maintaining high-affinity binding.[4]
Caption: nAChR Signaling and PnIA Inhibition.
Experimental Protocols: The Scientist's Toolkit
The pharmacological characterization of PnIA and its analogs relies on a combination of techniques to assess their binding affinity and functional effects on nAChRs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the toxins for different nAChR subtypes.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing the nAChR subtype of interest.
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) and varying concentrations of the unlabeled competitor (PnIA or its analogs). [8]3. Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional effects of the toxins on nAChR activity in Xenopus oocytes expressing the target receptor. [9][10] Step-by-Step Methodology:
-
Oocyte Preparation and Injection: Prepare Xenopus oocytes and inject them with cRNA encoding the desired nAChR subunits.
-
Electrode Impalement: Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (typically -60 to -80 mV).
-
Agonist Application: Apply a known concentration of acetylcholine (ACh) to elicit an inward current mediated by the nAChRs.
-
Toxin Application: Co-apply or pre-apply PnIA or its analogs with ACh and measure the inhibition of the ACh-evoked current.
-
Data Analysis: Construct concentration-response curves to determine the IC50 value of the toxin.
Sources
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- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Hydrophobic residues at position 10 of α-conotoxin PnIA influence subtype selectivity between α7 and α3β2 neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AChBP-targeted α-conotoxin correlates distinct binding orientations with nAChR subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Neurotropic Frontier: A Safety and Handling Guide for α-Conotoxin PnIA
As researchers and drug development professionals, our exploration of novel compounds like α-conotoxin PnIA pushes the boundaries of neuroscience. This potent and selective antagonist of nicotinic acetylcholine receptors (nAChRs), a 16-amino acid peptide from the venom of Conus pennaceus, offers unparalleled opportunities to dissect cholinergic signaling pathways.[1][2] However, its potency necessitates a commensurate level of respect and a rigorous adherence to safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each step is critical for your protection and the integrity of your research.
Hazard Assessment: Understanding the Adversary
Alpha-conotoxin PnIA functions by blocking nerve impulses, and its high affinity for nAChRs makes it a potent neurotoxin.[1] Inadvertent exposure, whether through inhalation of the lyophilized powder, skin contact, or accidental ingestion, can lead to serious health consequences, including respiratory paralysis.[3] The primary risks in the laboratory setting arise from the handling of the lyophilized powder, which is easily aerosolized, and the subsequent manipulation of concentrated stock solutions.[3][4]
Key Hazard Considerations:
-
High Potency: Some alpha-conotoxins can be lethal at doses as low as 0.01 mg/kg of body weight in animal studies.[3]
-
Routes of Exposure: Inhalation, ingestion, and percutaneous exposure (through skin contact or needle-stick) are all potential routes of entry.[3][5]
-
Physical Form: The lyophilized powder form presents a significant inhalation risk if not handled properly.[2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when working with potent neurotoxins. The goal is to create a complete barrier between you and the toxin.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. Double-gloving minimizes the risk of exposure in case the outer glove is compromised.[3] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield | Protects the eyes and mucous membranes from splashes of solutions or contact with aerosolized powder.[1] |
| Lab Coat | Disposable, long-sleeved, with knit cuffs | Prevents contamination of personal clothing and skin. Knit cuffs provide a snug fit around the inner gloves.[4] |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | Essential when handling the lyophilized powder to prevent inhalation of aerosolized toxin.[1] |
Operational Plan: From Vial to Experiment
A systematic and well-documented workflow is crucial to prevent accidental exposure and cross-contamination. All handling of α-conotoxin PnIA, especially the lyophilized powder, must be conducted within a certified chemical fume hood.[3]
Reconstitution of Lyophilized Powder
Objective: To safely dissolve the lyophilized α-conotoxin PnIA into a stock solution.
Materials:
-
Vial of lyophilized α-conotoxin PnIA
-
Appropriate solvent (e.g., sterile, nuclease-free water)[2]
-
Calibrated micropipettes and sterile, low-retention tips
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Prepare a fresh 10% bleach solution for decontamination.[3]
-
Don PPE: Follow the full PPE protocol as outlined in the table and diagram above.
-
Centrifugation: Briefly centrifuge the vial of lyophilized powder to ensure all the material is at the bottom.
-
Solvent Addition: Carefully add the calculated volume of solvent to the vial. Avoid splashing.
-
Dissolution: Gently vortex the vial until the peptide is fully dissolved.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination.
-
Labeling: Clearly label each aliquot with the name of the toxin, concentration, and date of preparation.
-
Storage: Store the aliquots at -20°C or below for long-term stability.[2]
Subsequent Handling of Solutions
For all subsequent dilutions and experimental use, a minimum of a lab coat, safety glasses, and double nitrile gloves should be worn. Work should still be conducted in a designated area to prevent cross-contamination.
Emergency Procedures: A Rapid and Coordinated Response
In the event of an accidental exposure, immediate and appropriate action is critical.
In case of:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.
-
Spill: For a small spill, cover the area with absorbent material, gently apply a 10% bleach solution, and allow a contact time of at least 30 minutes before cleaning up.[3] For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[3]
Decontamination and Disposal Plan: Leaving No Trace
Proper decontamination and disposal are essential to protect yourself, your colleagues, and the environment.
Decontamination
A study evaluating decontamination protocols for α-conotoxins found that 6% sodium hypochlorite (bleach) is an effective chemical treatment for potent α-conotoxins.[6] A 10% bleach solution, which is commonly used in laboratories, is also an effective decontaminant.[3]
Procedure for Decontaminating Surfaces and Equipment:
-
Prepare Solution: Prepare a fresh 10% bleach solution daily.[3]
-
Apply: Liberally apply the bleach solution to the contaminated surface or equipment.
-
Contact Time: Allow for a contact time of at least 30 minutes.[3]
-
Wipe Down: Wipe the area with paper towels.
-
Rinse: For equipment, rinse thoroughly with water after decontamination to prevent corrosion.
Waste Disposal
All waste contaminated with α-conotoxin PnIA must be treated as hazardous chemical waste.
-
Solid Waste: All contaminated solid waste (e.g., gloves, paper towels, microcentrifuge tubes, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused stock solutions and other liquid waste containing the toxin should be collected in a separate, labeled hazardous waste container. Decontaminate liquid waste by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes before collection by your institution's EHS department.[3][6]
Never dispose of α-conotoxin PnIA waste in the regular trash or down the drain.
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with α-conotoxin PnIA, unlocking its potential to advance our understanding of neurobiology and drug development.
References
-
ALPHA-CONOTOXIN GI-Material Safety Datasheet. T3DB. Available at: [Link]
-
Standard Operating Procedures: Conotoxin. Rutgers University Environmental Health & Safety. Available at: [Link]
-
Hu, S.H., Gehrmann, J., Guddat, L.W., Alewood, P.F., Craik, D.J., Martin, J.L. (1996). The 1.1 A crystal structure of the neuronal acetylcholine receptor antagonist, alpha-conotoxin PnIA from Conus pennaceus. Structure, 4(4), 417-423. Available at: [Link]
-
Conotoxin. Emory University. Available at: [Link]
-
Jahnes, J. S., Rosen, D. M., Gentry, M. K., & Smart, J. R. (2017). α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't. Toxins, 9(9), 284. Available at: [Link]
-
Thapa, P., Espiritu, M. J., Cabalteja, C. C., & Bingham, J. P. (2014). Conotoxins and their Regulatory Considerations. Pharmaceutical Regulatory Affairs: Open Access, 3(3), 1-6. Available at: [Link]
-
Everhart, D., Cartier, G. E., & McIntosh, J. M. (2003). Identification of residues that confer alpha-conotoxin-PnIA sensitivity on the alpha3 subunit of neuronal nicotinic acetylcholine receptors. The Journal of pharmacology and experimental therapeutics, 305(3), 1140–1147. Available at: [Link]
-
Laboratory Safety Guidelines for Peptide Handling. Biovera. Available at: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. fishersci.no [fishersci.no]
- 5. Conotoxin | Emory University | Atlanta GA [ehso.emory.edu]
- 6. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
